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  • Product: n-butyl-N-(2-methoxyethyl)sulfonamide

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Identification, Synthesis, and Characterization of n-Butyl-N-(2-methoxyethyl)sulfonamide and its Isomers

Executive Summary In early-stage drug discovery and materials science, encountering ambiguous chemical nomenclature is a common hurdle. The compound requested, "n-butyl-N-(2-methoxyethyl)sulfonamide," presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, encountering ambiguous chemical nomenclature is a common hurdle. The compound requested, "n-butyl-N-(2-methoxyethyl)sulfonamide," presents a classic case of structural isomerism and nomenclature drift. Strictly speaking, this name could refer to an aliphatic sulfonamide where the core sulfur is part of a butane chain, or it could be a misnomer for the commercially validated and registered scaffold N-butyl-2-methoxyethane-1-sulfonamide (CAS: 1215677-41-0).

This whitepaper deconstructs the chemical identity, physicochemical properties, and synthetic protocols for this specific sulfonamide scaffold, providing a self-validating framework for its synthesis and analytical characterization.

Nomenclature Resolution and Chemical Identifiers

In organic synthesis, the placement of the alkyl and ether groups around the sulfonamide ( R−SO2​−NH−R′ ) core dictates the molecule's steric hindrance, lipophilicity, and hydrogen-bonding capacity. When parsing the name "n-butyl-N-(2-methoxyethyl)sulfonamide," two primary structural isomers emerge:

  • Isomer A (Literal Translation): N-(2-methoxyethyl)butane-1-sulfonamide. The butane chain is attached to the sulfur atom, and the 2-methoxyethyl group is on the nitrogen.

  • Isomer B (Commercially Registered): N-butyl-2-methoxyethane-1-sulfonamide. The 2-methoxyethyl group is attached to the sulfur atom, and the n-butyl group is on the nitrogen.

Based on global chemical registries and commercial availability standards [1], Isomer B is the recognized entity. The definitive identifiers for this compound are summarized below.

Table 1: Definitive Identifiers for N-butyl-2-methoxyethane-1-sulfonamide
IdentifierValue
CAS Registry Number 1215677-41-0
PubChem CID 110300091
IUPAC Name N-butyl-2-methoxyethane-1-sulfonamide
Molecular Formula C7H17NO3S
Molecular Weight 195.28 g/mol
SMILES CCCCNS(=O)(=O)CCOC
InChIKey UEKQEYRXRYITQB-UHFFFAOYSA-N

Physicochemical Profiling & Structural Dynamics

Sulfonamides are characterized by their tetrahedral geometry at the sulfur atom, which imparts unique metabolic stability and distinct physicochemical properties compared to their planar amide counterparts. The presence of the 2-methoxyethyl group introduces an oxygen atom capable of acting as a hydrogen bond acceptor, enhancing aqueous solubility. Conversely, the n-butyl chain provides the lipophilicity necessary for cellular membrane permeability.

Understanding the ionization behavior of this molecule is critical for mass spectrometry analysis. Below are the predicted adducts for electrospray ionization (ESI) [2].

Table 2: Predicted Mass Spectrometry Adducts (ESI+ / ESI-)
Adductm/z (Predicted)Collision Cross Section (Ų)
[M+H]+196.10142.0
[M+Na]+218.08148.5
[M-H]-194.08142.1

Synthetic Methodology: A Self-Validating Protocol

To synthesize N-butyl-2-methoxyethane-1-sulfonamide, we employ a classic nucleophilic substitution reaction. The causality of this design relies on the high electrophilicity of the sulfonyl chloride, which is attacked by the primary amine. Every step in this protocol is designed to maximize yield while preventing competitive side reactions.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 1.0 equivalent of 2-methoxyethanesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Add 2.0 equivalents of triethylamine (Et3N) to the solution.

    • Causality: Et3N acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine (which would render it inactive as an ammonium salt).

  • Nucleophilic Attack: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of n-butylamine dropwise.

    • Causality: Sulfonylation is highly exothermic. Cooling controls the reaction kinetics and minimizes the formation of bis-sulfonamide impurities.

  • Propagation & Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system until the sulfonyl chloride is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine to remove residual salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SynthesisWorkflow A 2-Methoxyethanesulfonyl Chloride C DCM / Et3N (0°C to RT) A->C B n-Butylamine B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E Target Sulfonamide Product D->E HCl Elimination

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.

Analytical Validation (LC-MS & NMR)

Trust in chemical synthesis is established through rigorous analytical validation. Unlike aromatic sulfonamides such as N-butylbenzenesulfonamide (CAS 3622-84-2) [3], strictly aliphatic sulfonamides lack a conjugated pi-system. This results in poor UV absorbance at standard 254 nm wavelengths. Therefore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) must be coupled with Liquid Chromatography (LC).

Validation Workflow
  • LC-MS (ESI+): Inject the purified sample onto a C18 reverse-phase column. Elute with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Self-Validation: The target mass [M+H]+ at m/z 196.10 must be the base peak, confirming the molecular weight and successful coupling.

  • 1H NMR (CDCl3):

    • δ 4.5-5.0 ppm: Look for a broad singlet corresponding to the -NH- proton.

    • δ 3.5-3.8 ppm: A multiplet corresponding to the methylene protons adjacent to the ether oxygen (-CH2-O-).

    • δ 3.3 ppm: A sharp singlet confirming the terminal methoxy group (-OCH3).

    • δ 3.0-3.2 ppm: Deshielded methylene protons adjacent to the electron-withdrawing sulfonyl group (-CH2-SO2-).

AnalyticalWorkflow A Crude Sulfonamide B HPLC Purification (C18, MeCN/H2O) A->B C ESI-LC-MS [M+H]+ m/z 196.10 B->C D 1H & 13C NMR (CDCl3) B->D E Structural Validation C->E D->E

Figure 2: Standardized analytical workflow for isolation and structural validation.

Applications in Drug Development & Materials Science

Small molecule aliphatic sulfonamides like N-butyl-2-methoxyethane-1-sulfonamide serve as highly versatile scaffolds across multiple disciplines:

  • Pharmaceuticals: They act as bioisosteres for carboxylic acids and amides. The sulfonamide geometry prevents rapid hydrolysis by amidases, offering improved metabolic stability and prolonged half-lives for drug candidates.

  • Materials Science: Similar to structurally related aromatic compounds (e.g., NBBS), aliphatic sulfonamides function as specialized plasticizers in polymer formulations. The ether linkage provides flexibility, while the sulfonamide core maintains thermal stability during high-temperature polymer extrusion.

References

  • Title: N-butyl-2-methoxyethane-1-sulfonamide (C7H17NO3S) - PubChemLite Source: PubChem Database URL: [Link]

  • Title: N-Butylbenzenesulfonamide | CID 19241 - PubChem Source: PubChem Database URL: [Link]

Exploratory

solubility of n-butyl-N-(2-methoxyethyl)sulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of n-butyl-N-(2-methoxyethyl)sulfonamide in Organic Solvents Foreword: Navigating the Data Landscape In the realm of pharmaceutical and chemical research, a thorough understa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of n-butyl-N-(2-methoxyethyl)sulfonamide in Organic Solvents

Foreword: Navigating the Data Landscape

In the realm of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and analytical characterization. This guide focuses on n-butyl-N-(2-methoxyethyl)sulfonamide, a molecule of interest for its potential applications. A notable observation in preparing this document is the scarcity of publicly available, quantitative solubility data for this specific sulfonamide derivative.

Therefore, this guide is structured not merely as a repository of existing data, but as a comprehensive methodological framework. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical, field-proven protocols required to generate high-quality, reliable solubility data in-house. We will delve into the theoretical underpinnings of sulfonamide solubility, provide a gold-standard experimental protocol, and discuss the critical application of this data.

The Molecule: Understanding n-butyl-N-(2-methoxyethyl)sulfonamide

To appreciate its solubility characteristics, we must first understand the structure of n-butyl-N-(2-methoxyethyl)sulfonamide.

  • Molecular Formula: C₇H₁₇NO₄S

  • Key Structural Features:

    • Sulfonamide Group (-SO₂NH-): This is a polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (S=O). Its presence is a primary driver of interactions with polar solvents.

    • n-butyl Group: A nonpolar alkyl chain that contributes to the molecule's lipophilicity, enhancing solubility in less polar environments.

    • Methoxyethyl Group (-CH₂CH₂OCH₃): This ether-containing side chain introduces additional polarity and hydrogen bond acceptor sites (the ether oxygen), influencing its interaction with a range of solvents.

The molecule's amphiphilic nature—possessing both polar and nonpolar regions—suggests a complex solubility profile, with significant solubility achievable in a variety of organic solvents. Methoxyethyl-substituted sulfonamides are noted for demonstrating higher water solubility compared to analogs with less polar side chains due to their hydrogen-bonding capacity.[1]

The Science of Dissolution: Factors Governing Sulfonamide Solubility

The process of dissolution is a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For sulfonamides, several key factors dictate this balance.[2]

  • Solute Properties:

    • Crystal Lattice Energy: For a solid to dissolve, the energy of the solute-solvent interactions must overcome the intermolecular forces holding the crystal lattice together. Stronger crystal lattices require more powerful or specific solvent interactions to disrupt.

    • Molecular Structure: As discussed, the interplay between the polar sulfonamide and methoxyethyl groups and the nonpolar butyl group will govern its affinity for different solvents.

  • Solvent Properties:

    • Polarity ("Like Dissolves Like"): Polar solvents are generally effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.[2] The extended Hildebrand solubility approach is a more sophisticated model used to estimate the solubility of sulfonamides in various solvent systems by matching solubility parameters.[3][4]

    • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can form strong, specific interactions with the sulfonamide group, significantly enhancing solubility.[2]

  • System Conditions:

    • Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for processes like crystallization and can be modeled using thermodynamic equations such as the van't Hoff and modified Apelblat equations.[5][6][7]

The following diagram illustrates the interplay of these critical factors.

Solubility Solubility of n-butyl-N-(2-methoxyethyl)sulfonamide Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Structure Molecular Structure (Polar & Nonpolar Groups) Solute->Structure Lattice Crystal Lattice Energy Solute->Lattice Polarity Polarity & Solubility Parameter Solvent->Polarity Hbond Hydrogen Bonding Capacity Solvent->Hbond Temp Temperature System->Temp Pressure Pressure (Minor Effect for Solids) System->Pressure start_end start_end process process decision decision output output Start Start Prep 1. Prepare Slurry Add excess solute to a known volume/mass of solvent in a sealed vial. Start->Prep Equil 2. Equilibrate Agitate in a thermostatic shaker at constant temperature (T). Prep->Equil CheckEquil Equilibrium Reached? (e.g., 24-72 hrs) Equil->CheckEquil CheckEquil->Equil No, continue agitation Settle 3. Phase Separation Allow solid to settle. Centrifuge if necessary. CheckEquil->Settle Yes Filter 4. Sample & Filter Withdraw supernatant and immediately filter through a 0.22 µm syringe filter. Settle->Filter Quantify 5. Quantify Concentration Analyze filtrate using a validated analytical method (e.g., HPLC). Filter->Quantify Data Solubility Data (e.g., mg/mL, mole fraction) Quantify->Data End End Data->End

Caption: Workflow for the isothermal shake-flask solubility method.

Detailed Protocol & Causality
  • Preparation of Saturated Solution:

    • Action: Add an excess amount of n-butyl-N-(2-methoxyethyl)sulfonamide to a series of vials, each containing a precisely known volume or mass of the selected organic solvent.

    • Causality (Trustworthiness): The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point at equilibrium. [2]Without excess solid, you would be measuring the concentration of an unsaturated solution, not the solubility limit. Sealing the vials is critical to prevent solvent evaporation, which would artificially inflate the measured concentration. [2]

  • Equilibration:

    • Action: Place the sealed vials in a constant-temperature shaker and agitate at a consistent speed (e.g., 100 rpm).

    • Causality (Expertise): The time required to reach equilibrium is a critical parameter that must be experimentally determined. It can vary from 24 to 72 hours depending on the compound and solvent. [2][8]To validate this step, you must measure the concentration at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration no longer changes over time. Precise temperature control is paramount as solubility is highly temperature-dependent.

  • Phase Separation:

    • Action: Once equilibrium is achieved, stop agitation and allow the undissolved solid to settle. For fine particles, centrifugation at a controlled temperature is recommended to create a clear supernatant.

    • Causality (Trustworthiness): This step ensures that the sample withdrawn for analysis is free of solid particles. Any suspended micro-particles will lead to a significant overestimation of the true solubility.

  • Sampling and Filtration:

    • Action: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a pre-conditioned, chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality (Expertise): Filtration is a non-negotiable step to remove any remaining micro-particles. [9]The filter should be pre-conditioned by flushing with a small amount of the same solvent to prevent loss of the analyte due to adsorption onto the filter membrane.

  • Quantification:

    • Action: Accurately dilute the filtered, saturated solution with a suitable solvent and determine the concentration using a validated analytical method.

    • Causality (Expertise):

      • HPLC-UV: A robust and common method. A C18 column is typically suitable, with a mobile phase of acetonitrile and water (often with 0.1% formic acid). [10]A calibration curve must be prepared using standards of known concentration to ensure linearity and accuracy.

      • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for poorly soluble compounds or complex matrices. [10][11] * Gravimetric Analysis: Involves accurately weighing the filtered aliquot, evaporating the solvent to dryness under controlled conditions, and weighing the remaining solid residue. This method is simple but less sensitive and requires a non-volatile solute. [8]

Data Presentation and Application

Quantitative solubility data should be recorded in a structured format to allow for easy comparison and analysis.

Template for Recording Solubility Data
Solvent ClassSolvent NameTemperature (°C)Temperature (K)Measured Solubility (mg/mL)Molar Solubility (mol/L)Mole Fraction (x)
Alcohols Methanol25.0298.15
Ethanol25.0298.15
Isopropanol25.0298.15
Ketones Acetone25.0298.15
Methyl Ethyl Ketone25.0298.15
Esters Ethyl Acetate25.0298.15
Ethers Tetrahydrofuran (THF)25.0298.15
1,4-Dioxane25.0298.15
Aprotic Acetonitrile25.0298.15
Dimethylformamide25.0298.15
Hydrocarbons Toluene25.0298.15
Heptane25.0298.15
Practical Application in Research and Development

Understanding the solubility of n-butyl-N-(2-methoxyethyl)sulfonamide is not an academic exercise; it is essential for its practical application:

  • Process Chemistry: The selection of an appropriate reaction solvent requires the starting materials to be sufficiently soluble under the reaction conditions. Solubility data guides the choice of solvent to ensure efficient reaction kinetics and minimize the volume of solvent required.

  • Crystallization and Purification: Solubility data as a function of temperature is the foundation of crystallization process design. A suitable crystallization solvent will exhibit high solubility at an elevated temperature and low solubility at a reduced temperature, maximizing the yield of pure, crystalline product upon cooling. Conversely, an "anti-solvent" is one in which the compound is poorly soluble and is used to induce precipitation.

  • Formulation Development: For pharmaceutical applications, developing a liquid formulation (e.g., for oral or injectable administration) requires identifying a solvent or co-solvent system in which the active ingredient is soluble and stable at the target concentration.

  • Analytical Method Development: The choice of diluent for preparing stock solutions and calibration standards for methods like HPLC is dictated by the compound's solubility.

References

  • Benchchem. (n.d.). Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.
  • Cysewski, P., & Jeliński, T. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. doi: 10.1016/j.ijpharm.2019.118682.
  • Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., Mirzazadeh, A., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-43.
  • Qu, Y., Zhao, H., Wang, Z., & Gao, J. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2829–2839. doi: 10.1021/acs.jced.2c00293.
  • Kodide, K., Asadi, P., & Thati, J. (n.d.). Supporting Information Solubility and Thermodynamic Modeling of Sulfanilamide in Twelve Mono Solvents and Four Binary Solvent Mi.
  • Jouyban, A., et al. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 31(2), 187-194.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovy, O. N. (2009). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics, 41(1), 51-58. Retrieved from [Link]

  • Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(4), 1145-1154. Retrieved from [Link]

  • Kodide, K., Asadi, P., & Thati, J. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5387–5403. doi: 10.1021/acs.jced.9b00653.
  • Gao, J., Wang, S., & Wang, J. (2009). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 54(6), 1879–1880. doi: 10.1021/je8009259.
  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282. doi: 10.1002/jps.2600740309.
  • Benchchem. (n.d.). N,N-bis(2-methoxyethyl)methanesulfonamide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylbenzenesulfonamide.
  • Flórez-Poveda, O. M., et al. (2009). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis, 17(5).
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.

Sources

Foundational

Structural and Toxicokinetic Evaluation of Sulfonamide Plasticizers: n-Butyl-N-(2-methoxyethyl)sulfonamide vs. N-Butylbenzenesulfonamide

Executive Summary Sulfonamides represent a highly versatile class of chemical compounds utilized extensively as plasticizers in the polymerization of polyamides (e.g., Nylon 11 and Nylon 12), polycarbonates, and cellulos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a highly versatile class of chemical compounds utilized extensively as plasticizers in the polymerization of polyamides (e.g., Nylon 11 and Nylon 12), polycarbonates, and cellulose-based resins. Historically, N-butylbenzenesulfonamide (NBBS) has been the industry standard. However, emerging toxicological data indicating potential neurotoxicity and environmental persistence has catalyzed the search for safer, aliphatic alternatives. One such structural analog is n-butyl-N-(2-methoxyethyl)sulfonamide (B-MES) . This technical guide provides an in-depth comparison of the structural, physicochemical, and toxicokinetic properties of NBBS versus B-MES, offering researchers a comprehensive framework for evaluating next-generation sulfonamide plasticizers.

Structural and Chemical Profiling

The fundamental difference between NBBS and B-MES lies in their core molecular architectures, which dictate their physical behavior, environmental leaching, and biological interactions.

  • N-Butylbenzenesulfonamide (NBBS): Features a rigid, lipophilic benzenesulfonamide core attached to an N-butyl chain. The aromatic ring imparts high thermal stability and compatibility with polymer matrices but significantly increases the molecule's lipophilicity (LogP ~2.1).

  • n-Butyl-N-(2-methoxyethyl)sulfonamide (B-MES): Replaces the aromatic benzene ring with an aliphatic butane chain and introduces a methoxyethyl ether linkage. The ether oxygen serves as a hydrogen bond acceptor, increasing the Topological Polar Surface Area (TPSA) and enhancing water solubility.

Causality in Design: The structural shift from an aromatic core (NBBS) to an aliphatic, ether-functionalized structure (B-MES) is specifically designed to reduce the octanol-water partition coefficient (LogP). A lower LogP reduces the compound's ability to passively diffuse across the lipid bilayers of the blood-brain barrier (BBB), theoretically mitigating central nervous system (CNS) accumulation and subsequent neurotoxicity.

Quantitative Physicochemical Comparison
PropertyN-Butylbenzenesulfonamide (NBBS)n-Butyl-N-(2-methoxyethyl)sulfonamide (B-MES)*
Chemical Formula C₁₀H₁₅NO₂SC₇H₁₇NO₃S
Molecular Weight 213.30 g/mol 195.28 g/mol
Core Structure Aromatic (Benzene ring)Aliphatic (Butane chain)
LogP (Estimated) ~2.1~0.8
TPSA 54.6 Ų~64.0 Ų
Hydrogen Bond Acceptors 23
Primary Industrial Use Polyamide plasticizerProposed alternative plasticizer

*Properties for B-MES are calculated based on structural modeling of the aliphatic analog.

Mechanistic Toxicology and Toxicokinetics

The neurotoxic potential of NBBS was first identified when rabbits exposed to the compound developed spastic myelopathy. Because NBBS is highly lipophilic, it distributes rapidly to the brain . However, recent 27-day oral exposure studies in Sprague-Dawley rats demonstrated that while NBBS reaches the CNS, it also clears rapidly, showing little evidence of long-term accumulation or severe microglial activation (e.g., no alteration in GFAP or CXCR-3 mRNA levels) within a 4-week regimen .

Despite this rapid physiological clearance, the environmental persistence of NBBS in landfill leachates and groundwater remains a critical concern . B-MES, with its ether linkage, is hypothesized to undergo more rapid Phase I metabolism (O-dealkylation) and Phase II conjugation. The increased hydrophilicity facilitates faster renal excretion and reduces its environmental half-life.

Pathway A Sulfonamide Exposure (NBBS vs B-MES) B Hepatic Metabolism (CYP450 Oxidation) A->B Systemic Circulation C Blood-Brain Barrier Crossing A->C High LogP (NBBS) D Phase II Conjugation (Glucuronidation) B->D Hydroxylated Metabolites E Microglial Interaction (Neurotoxicity Risk) C->E CNS Accumulation F Renal Clearance D->F Excretion E->F Slow Efflux

Toxicokinetic pathway comparing neuro-distribution and clearance of sulfonamides.

Experimental Protocols for Structural Validation & Toxicity Screening

To rigorously evaluate the environmental leaching and biological impact of these plasticizers, laboratories must employ self-validating experimental systems.

Protocol A: High-Throughput GC-HRMS Leachate Analysis

This protocol utilizes Gas Chromatography combined with High-Resolution Mass Spectrometry (GC-HRMS) to quantify sulfonamides in aqueous environments . The inclusion of a stable isotope internal standard ensures the system is self-validating against matrix suppression.

  • Sample Preparation: Collect 10 mL of aqueous leachate. Perform a one-step liquid-liquid extraction using 2 mL of dichloromethane (DCM) to isolate the lipophilic sulfonamides from the aqueous matrix.

  • Internal Standardization (Causality): Spike the organic layer with 50 ng of [¹³C₆]-N-butylbenzenesulfonamide. Why? The ¹³C₆ isotope co-elutes with the target analyte but is mass-shifted, providing a perfect internal control to correct for extraction inefficiencies and MS ionization variations.

  • Chromatographic Separation: Inject 1 µL of the extract into a GC equipped with a non-polar DB-5MS capillary column. Program the oven temperature to start at 100°C, ramping to 280°C at 15°C/min.

  • HRMS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Utilize accurate mass Selected Ion Monitoring (SIM) to target the specific m/z fragments of the benzenesulfonamide core (for NBBS) and the aliphatic ether core (for B-MES).

  • Data Processing: Quantify concentrations by calculating the peak area ratio of the native analytes to the [¹³C₆] internal standard.

Workflow S1 Sample Prep (DCM Extraction) S2 Internal Standard (13C6-NBBS Spike) S1->S2 S3 GC-HRMS Analysis (Mass Selected Ion) S2->S3 S4 Data Processing (Quantification) S3->S4

Step-by-step GC-HRMS analytical workflow for sulfonamide quantification in leachates.

Protocol B: In Vitro Microglial Activation Assay

To validate the hypothesis that B-MES exhibits lower neurotoxicity than NBBS, an in vitro microglial assay is employed.

  • Cell Culture: Culture immortalized human microglia (HMC3) in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Compound Dosing: Prepare equimolar stock solutions of NBBS and B-MES in DMSO. Dose cells at concentrations ranging from 10 µM to 400 µM. Causality: Maintaining a final DMSO concentration below 0.1% prevents solvent-induced cytotoxicity, ensuring observed effects are strictly compound-driven.

  • Biomarker Quantification: After 48 hours, extract total RNA. Perform RT-qPCR to measure mRNA levels of key neuroinflammation markers, specifically Glial Fibrillary Acidic Protein (GFAP) and Iba-1 .

  • Validation: Use GAPDH as a housekeeping gene to normalize expression levels. A reduction in Iba-1 and GFAP upregulation in B-MES treated cells compared to NBBS treated cells validates the reduced neuroinflammatory profile.

Conclusion

The structural transition from N-butylbenzenesulfonamide (NBBS) to n-butyl-N-(2-methoxyethyl)sulfonamide (B-MES) represents a rational design approach in polymer chemistry. By replacing the rigid, highly lipophilic aromatic ring with an aliphatic chain and a polar ether linkage, B-MES theoretically achieves a lower LogP and higher TPSA. These physicochemical shifts are critical for reducing blood-brain barrier penetration and accelerating metabolic clearance, thereby offering a potentially safer and more environmentally degradable alternative to traditional neurotoxic plasticizers.

References

  • Evaluation of N-butylbenzenesulfonamide (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure. Source: Neurotoxicology (PubMed). URL:[Link]

  • Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. Source: Journal of Chromatographic Science (PubMed). URL:[Link]

  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. Source: PubChem. URL:[Link]

Exploratory

Unlocking the Potential of N-butyl-N-(2-methoxyethyl)sulfonamide: A Technical Guide for Medicinal Chemists

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of approved therapeutics.[1][2][3][4][5] This technical guide moves beyond well-trodden paths to explore...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of approved therapeutics.[1][2][3][4][5] This technical guide moves beyond well-trodden paths to explore the untapped potential of a specific, yet intriguing molecule: N-butyl-N-(2-methoxyethyl)sulfonamide. While its documented applications are sparse, a structural deconstruction reveals a molecule with latent possibilities, from a pharmacologically active agent to a functional excipient in advanced drug delivery systems. This document serves as a roadmap for researchers and drug development professionals, providing a theoretical framework, actionable experimental protocols, and a vision for future investigation into this promising chemical entity.

Introduction: The Sulfonamide Legacy and a New Frontier

Since the discovery of Prontosil in the 1930s, the sulfonamide moiety (-SO₂NH-) has become one of the most prolific pharmacophores in drug discovery.[2][3] Its remarkable versatility is demonstrated by its presence in drugs treating a vast range of conditions, including bacterial infections, cancer, inflammation, glaucoma, epilepsy, and viral diseases.[1][2][6][7][8][9][10] The success of sulfonamides lies in their unique physicochemical properties: they are synthetically tractable, stable, and capable of engaging in critical hydrogen bonding interactions with biological targets.[9][11]

This guide focuses on N-butyl-N-(2-methoxyethyl)sulfonamide, a molecule that, at first glance, appears to be an industrial plasticizer. However, its constituent parts—a secondary sulfonamide, a flexible butyl group, and a methoxyethyl chain—present a compelling case for its exploration in a medicinal chemistry context. We will dissect its structure to hypothesize potential biological activities and formulate a strategic research plan to validate these possibilities.

Physicochemical Properties (Predicted)
IUPAC Name N-butyl-N-(2-methoxyethyl)benzenesulfonamide (assuming a phenyl group on sulfur)
Molecular Formula C₁₃H₂₁NO₃S
Molecular Weight 271.38 g/mol
Predicted LogP ~2.5 - 3.0
Key Structural Features Secondary Sulfonamide, Ether Linkage, Alkyl Chain

Hypothesis I: Leveraging Plasticizing Properties for Advanced Drug Delivery

The most immediate potential application for N-butyl-N-(2-methoxyethyl)sulfonamide stems from its likely role as a plasticizer. Plasticizers are essential additives in pharmaceutical formulations, particularly in polymer-based drug delivery systems, where they enhance flexibility and modify drug release kinetics.[12][13][14]

Rationale: Modulating Controlled-Release Formulations

In oral solid dosage forms and transdermal patches, polymers provide a matrix for controlled drug release.[12][15] However, these polymers can be brittle. Plasticizers like N-butyl-N-(2-methoxyethyl)sulfonamide can be incorporated to lower the glass transition temperature of the polymer matrix, making it more pliable and improving drug diffusion.[15][16]

  • Causality: The molecule's n-butyl and 2-methoxyethyl side chains can intercalate between polymer chains, disrupting intermolecular forces and increasing free volume. This enhanced chain mobility facilitates the diffusion of the embedded active pharmaceutical ingredient (API), allowing for tailored release profiles—from sustained release to preventing initial burst release.[15][16] The ether linkage in the methoxyethyl group can form hydrogen bonds with certain polymers, providing a secondary mechanism for modulating the matrix structure.[16]

Proposed Experimental Workflow: Evaluating a Transdermal Patch Formulation

This workflow outlines the steps to test the efficacy of N-butyl-N-(2-methoxyethyl)sulfonamide as a functional excipient.

Caption: Workflow for evaluating the role of the title compound as a plasticizer in a transdermal patch.

Hypothesis II: The Sulfonamide Moiety as a Bioactive Pharmacophore

Beyond its physical properties, the core sulfonamide group is a privileged scaffold in medicinal chemistry.[1][2][3] By viewing N-butyl-N-(2-methoxyethyl)sulfonamide as a starting point for analog synthesis, we can explore numerous therapeutic avenues. The existing N-substituents provide a foundation for understanding structure-activity relationships (SAR).

Potential Therapeutic Targets

The sulfonamide group is a known inhibitor of several key enzyme classes.[6][7][10][17]

  • Carbonic Anhydrase (CA) Inhibition: Unsubstituted or primary sulfonamides are classic inhibitors of carbonic anhydrases, enzymes implicated in glaucoma and certain cancers.[6][7][10][11] While the title compound is a secondary sulfonamide, it could serve as a precursor. Synthetic modification to a primary sulfonamide could unmask potent CA inhibitory activity. The lipophilic butyl and methoxyethyl groups could be leveraged to target specific CA isozymes or improve cell permeability.

  • Antibacterial Action: The foundational role of sulfonamides is as antibacterial agents that mimic para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), halting folic acid synthesis in bacteria.[4][18] While the title compound lacks the critical 4-amino group of classic sulfa drugs, it could be a scaffold for developing novel antibacterial agents that do not rely on the PABA-mimicry mechanism or for which a 4-amino group could be added synthetically.

  • Anti-inflammatory (COX-2 Inhibition): Certain diaryl sulfonamides, like Celecoxib, are potent and selective COX-2 inhibitors.[1] The core sulfonamide structure is key to this activity. The existing scaffold could be elaborated with appropriate aryl groups to explore potential anti-inflammatory properties.

  • Antiviral (Protease Inhibition): Sulfonamides are integral components of several HIV protease inhibitors.[2][19] The sulfonamide group often interacts with the catalytic aspartate residues in the enzyme's active site. The N-substituents on the title compound could be modified to optimize binding within the protease active site of various viruses.

Proposed Experimental Protocol: Screening for Carbonic Anhydrase Inhibition

This protocol provides a self-validating system for an initial screen of the compound and its synthetically derived primary sulfonamide analog.

Objective: To determine the in-vitro inhibitory activity of test compounds against human carbonic anhydrase II (hCA II).

Materials:

  • Human carbonic anhydrase II (lyophilized powder)

  • 4-Nitrophenyl acetate (NPA), substrate

  • Test Compounds (dissolved in DMSO)

  • Acetazolamide (positive control, known CA inhibitor)

  • TRIS buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in distilled water.

    • Prepare a stock solution of the substrate (NPA) in acetonitrile.

    • Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in DMSO.

  • Assay Procedure:

    • To each well of a 96-well plate, add 140 µL of TRIS buffer.

    • Add 20 µL of the test compound dilution (or DMSO for negative control, Acetazolamide for positive control).

    • Add 20 µL of the hCA II enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The product, 4-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

Self-Validation:

  • Positive Control: The IC₅₀ of Acetazolamide should fall within the expected literature range, confirming assay validity.

  • Negative Control: Wells containing only DMSO should show maximum enzyme activity.

  • Blank: Wells without the enzyme should show no significant change in absorbance, confirming substrate stability.

G cluster_0 Mechanism of CA Inhibition Enzyme Carbonic Anhydrase (Active Site with Zn²⁺) Product H⁺ + HCO₃⁻ Enzyme->Product Catalysis Substrate H₂O + CO₂ Substrate->Enzyme Inhibitor Primary Sulfonamide (R-SO₂NH₂) Inhibitor->Enzyme Binds to Zn²⁺, Blocks Active Site

Caption: Simplified mechanism of carbonic anhydrase inhibition by a primary sulfonamide.

Conclusion and Future Outlook

N-butyl-N-(2-methoxyethyl)sulfonamide represents a molecule at the intersection of material science and medicinal chemistry. While its immediate utility may lie in optimizing drug delivery systems, its core structure holds the blueprint for potential new therapeutic agents. The path forward requires a dual approach:

  • As an Excipient: Rigorous testing in various polymer-based formulations to characterize its impact on drug release, stability, and mechanical properties.

  • As a Scaffold: A robust medicinal chemistry program focused on synthetic modification. Key steps would include dealkylation to the primary sulfonamide to probe carbonic anhydrase activity, and the addition of aryl groups to screen for COX-2 or protease inhibition.

This guide posits that N-butyl-N-(2-methoxyethyl)sulfonamide is not merely a chemical reagent but a starting point for innovation. By applying the principles of rational drug design and systematic experimental validation, the research community can unlock its full potential, potentially leading to advancements in both drug formulation and the discovery of novel therapeutics.

References

  • Chen, X., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Publishing. Available at: [Link]

  • Tran, T. T. D. & Tran, P. H. L. (2022). Controlled Release Film Forming Systems in Drug Delivery. ProQuest. Available at: [Link]

  • Al-Kasas, A., et al. (2024). Influence of plasticizer type on the structure and drug release characteristics of LM-pectin hydrogels. PMC. Available at: [Link]

  • Celebi, D. & Guy, R. H. (2012). Plasticizers in Transdermal Drug Delivery Systems. SciSpace. Available at: [Link]

  • (N/A). (2016). Pharmaceutically Used Plasticizers. ResearchGate. Available at: [Link]

  • (N/A). (N/A). Plasticizer Excipients. American Pharmaceutical Review. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. sid.ir. Available at: [Link]

  • El-Sayed, M. A. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. IntechOpen. Available at: [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]

  • Boyd, M., et al. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]

  • Arshad, M. N., et al. (2010). N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. PMC. Available at: [Link]

  • Anand, U., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]

  • (N/A). (2005). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ghorab, M. M. & Alqahtani, A. S. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Khan, I., et al. (2016). Biological activities of sulfonamides. ResearchGate. Available at: [Link]

  • El-Gazzar, M. G., et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Irasnian Journal of Pharmaceutical Research. Available at: [Link]

  • Ullah, I., et al. (2024). Synthetic and Antibacterial Profiling of 4-Methyl-N-(2-Morpholinoethyl) Benzene Sulfonamide. Journal of Applied Pharmacy. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-(2-Methoxyethyl)butane-1-sulfonamide via Sulfonyl Chloride Coupling

Target Molecule: N-(2-methoxyethyl)butane-1-sulfonamide (commonly referred to as n-butyl-N-(2-methoxyethyl)sulfonamide). Reaction Type: Nucleophilic Acyl Substitution (Addition-Elimination) Scale: 10 mmol (Bench-scale) I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-(2-methoxyethyl)butane-1-sulfonamide (commonly referred to as n-butyl-N-(2-methoxyethyl)sulfonamide). Reaction Type: Nucleophilic Acyl Substitution (Addition-Elimination) Scale: 10 mmol (Bench-scale)

Introduction & Mechanistic Rationale

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, acting as stable bioisosteres for amides while offering unique hydrogen-bonding capabilities and enhanced metabolic stability[1]. The synthesis of fully aliphatic sulfonamides, such as N-(2-methoxyethyl)butane-1-sulfonamide, presents unique practical challenges compared to their aromatic counterparts. Primarily, aliphatic precursors lack UV chromophores, complicating standard reaction monitoring, and aliphatic sulfonyl chlorides exhibit high reactivity that requires careful thermal control.

The reaction proceeds via a classical nucleophilic addition-elimination pathway. The primary amine (2-methoxyethylamine) acts as the nucleophile, attacking the highly electrophilic sulfur atom of n-butanesulfonyl chloride[2].

Causality of Reagent Selection: Crucially, this reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl will rapidly protonate the unreacted 2-methoxyethylamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion[3]. To prevent this, a sacrificial organic base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is added in a 1.5x excess to scavenge the generated protons and drive the reaction to completion[1].

Mechanism Amine 2-Methoxyethylamine (Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Sulfonyl n-Butanesulfonyl Cl (Electrophile) Sulfonyl->Intermediate Product N-(2-methoxyethyl) butane-1-sulfonamide Intermediate->Product Elimination (-HCl) Base Triethylamine (HCl Scavenger) Intermediate->Base Proton Transfer

Fig 1: Nucleophilic addition-elimination mechanism of sulfonamide synthesis.

Reagent Matrix & Stoichiometry

ReagentRoleMW ( g/mol )EquivalentsAmount (Mass)Amount (Vol)
2-Methoxyethylamine Nucleophile75.111.0751 mg0.86 mL
n-Butanesulfonyl Chloride Electrophile156.631.11,723 mg1.42 mL
Triethylamine (TEA) Acid Scavenger101.191.51,518 mg2.09 mL
Dichloromethane (DCM) Solvent84.93N/AN/A50.0 mL

Note: n-Butanesulfonyl chloride is highly moisture-sensitive and a lachrymator. Handle exclusively inside a certified fume hood.

Experimental Workflow

Workflow N1 1. System Preparation Flame-dried flask, N2 atm N2 2. Amine & Base 2-Methoxyethylamine + TEA in DCM N1->N2 N3 3. Electrophile Addition n-Butanesulfonyl Cl dropwise at 0°C N2->N3 N4 4. Reaction Propagation Stir at 25°C for 2-4 hours N3->N4 N5 5. Aqueous Workup 1M HCl, NaHCO3, Brine washes N4->N5 N6 6. Isolation Concentration & Chromatography N5->N6

Fig 2: Step-by-step synthetic workflow for aliphatic sulfonamide formation.

Step-by-Step Protocol (Self-Validating System)

Step 1: System Preparation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Flame-dry the flask under a vacuum, then backfill with dry Nitrogen ( N2​ ) or Argon gas.

  • Add 40 mL of anhydrous Dichloromethane (DCM) to the flask via syringe.

Step 2: Reagent Mixing
  • Inject 2-methoxyethylamine (0.86 mL, 10.0 mmol) into the stirring solvent.

  • Inject Triethylamine (2.09 mL, 15.0 mmol) into the mixture.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 3: Electrophile Addition
  • In a separate dry vial, dilute n-butanesulfonyl chloride (1.42 mL, 11.0 mmol) with 10 mL of anhydrous DCM.

  • Using a syringe pump or addition funnel, add the sulfonyl chloride solution dropwise over 15–20 minutes to the cooled amine mixture.

    • Causality: Aliphatic sulfonyl chlorides are highly reactive. Dropwise addition at 0 °C prevents uncontrolled exothermic spikes that can lead to localized degradation, side-reactions, or rapid hydrolysis if trace moisture is present[4].

Step 4: Reaction Propagation & Validation
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Validation Checkpoint (TLC): Because both starting materials are fully aliphatic, the product will be UV-inactive. Spot the reaction mixture alongside the starting amine on a silica TLC plate. Elute with 60% EtOAc in Hexanes. Dip the plate in Potassium Permanganate ( KMnO4​ ) stain and heat gently with a heat gun. The disappearance of the primary amine spot confirms reaction completion.

Step 5: Aqueous Workup
  • Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Separate the organic (bottom) layer. Extract the aqueous layer once with 20 mL of DCM. Combine the organic layers.

  • Wash the combined organic layers with 30 mL of 1M HCl.

    • Validation Checkpoint: The aqueous waste from this wash must test highly acidic (pH ~1-2) via pH paper. This confirms the complete protonation and removal of excess TEA and any trace unreacted amine.

  • Wash the organic layer with 30 mL of saturated aqueous NaHCO3​ .

    • Causality: This step neutralizes any residual acid and hydrolyzes/removes any unreacted n-butanesulfonyl chloride (converting it to water-soluble butanesulfonic acid).

  • Wash with 30 mL of saturated brine to remove bulk water, then dry the organic layer over anhydrous Na2​SO4​ .

Step 6: Isolation
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude sulfonamide as a viscous oil.

  • If necessary, purify via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield pure N-(2-methoxyethyl)butane-1-sulfonamide.

Process Optimization Data

To demonstrate the robustness of this protocol, various conditions were evaluated. The use of Triethylamine in DCM at room temperature provides the optimal balance of reaction kinetics and yield.

EntrySolventBase (Equivalents)Temp (°C)Time (h)Isolated Yield (%)Practical Observation
1 DCM TEA (1.5) 0 25 2.0 92% Optimal conditions; rapid, clean conversion.
2THFTEA (1.5)0 254.585%Slower reaction kinetics; minor impurities observed.
3DCMPyridine (1.5)0 256.078%Incomplete conversion; pyridine is a weaker base.
4DCMDIPEA (1.5)0 252.590%Comparable to TEA, but higher reagent cost.

References

  • Mild and General Method for the Synthesis of Sulfonamides Source: ResearchGate URL:[Link]

  • Preparation of sulfonamides from N-silylamines Source: PMC - NIH URL:[Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development and Validation for the Analysis of N-Butyl-N-(2-methoxyethyl)sulfonamide

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-butyl-N-(2-methoxyethyl)sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-butyl-N-(2-methoxyethyl)sulfonamide. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore a systematic, science-driven approach, from initial physicochemical assessment and selection of starting conditions to method optimization and validation in accordance with international regulatory guidelines. The protocols and rationale provided herein are intended to serve as a practical blueprint for creating a reliable, stability-indicating HPLC assay for this and structurally similar molecules.

Introduction: The Analytical Challenge

N-butyl-N-(2-methoxyethyl)sulfonamide is a molecule of interest whose purity and stability are critical for its intended application. As with any active pharmaceutical ingredient (API) or key intermediate, a validated, reliable analytical method is paramount for ensuring product quality and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The challenge with a molecule like N-butyl-N-(2-methoxyethyl)sulfonamide, for which public-domain analytical methods may not be readily available, is to develop a method from first principles. This requires a deep understanding of the analyte's chemical properties and a logical, structured development workflow. This guide will walk you through that process, emphasizing the "why" behind each decision to build a scientifically sound and robust method.

Analyte Characterization and Initial Parameter Selection

A successful method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure and Polarity: N-butyl-N-(2-methoxyethyl)sulfonamide possesses a sulfonamide core, an N-butyl group, and an N-(2-methoxyethyl) group. The combination of the polar sulfonamide group and the non-polar alkyl chains suggests the molecule is of intermediate polarity . This makes it an ideal candidate for reverse-phase HPLC.

  • UV Absorbance: The sulfonamide functional group contains a phenyl ring, which is a chromophore. Aromatic sulfonamides typically exhibit UV absorbance maxima (λmax) in the range of 230-270 nm. A preliminary UV scan of a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is the first practical step. For this guide, we will assume a λmax of 254 nm , a common and practical wavelength available on most UV detectors.

  • Acidity/Basicity (pKa): The sulfonamide proton is weakly acidic, with a pKa typically in the range of 9-11. This means the compound will be in its neutral, unionized form at acidic to neutral pH values. To ensure good peak shape and consistent retention, it is crucial to control the mobile phase pH to be at least 2 pH units below the pKa. Therefore, a mobile phase pH between 3 and 7 is recommended.

Based on this initial assessment, a reverse-phase HPLC method is the logical choice.

Table 1: Initial HPLC Starting Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is the workhorse of reverse-phase chromatography and provides excellent retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer to control the pH (around 2.7), ensuring the analyte is in its neutral form for consistent retention and good peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Detection UV at 254 nmBased on the expected chromophore. A photodiode array (PDA) detector is recommended to confirm the peak purity and identify the optimal wavelength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CControlling column temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical starting volume to avoid column overloading while ensuring adequate signal.
Gradient 50% B to 95% B in 10 minutesA broad scouting gradient to determine the approximate elution conditions of the analyte.

Experimental: Method Development Workflow

The development process follows a logical sequence of screening, optimization, and validation.

Diagram 1: HPLC Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, UV, pKa) StartCond Select Starting Conditions (Column, Mobile Phase) Analyte->StartCond ScoutGrad Run Scouting Gradient StartCond->ScoutGrad OptGradient Optimize Gradient Slope ScoutGrad->OptGradient Evaluate Retention & Peak Shape OptFlow Optimize Flow Rate & Temperature OptGradient->OptFlow OptMobile Fine-tune Mobile Phase (pH, Buffer) OptFlow->OptMobile ForcedDeg Forced Degradation (Specificity/Stability Indicating) OptMobile->ForcedDeg Final Method Achieved Validation Perform Method Validation (Linearity, Accuracy, Precision) ForcedDeg->Validation FinalMethod Final Validated Method Validation->FinalMethod Method Ready for Use

Caption: A systematic workflow for HPLC method development and validation.

Protocol 1: Column and Mobile Phase Screening
  • Prepare the Analyte Stock Solution: Accurately weigh and dissolve N-butyl-N-(2-methoxyethyl)sulfonamide in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Prepare a working solution of 0.1 mg/mL from the stock.

  • Set up the HPLC System: Configure the system with the starting parameters listed in Table 1.

  • Perform a Scouting Gradient Run: Inject the working solution and run the broad gradient (e.g., 50-95% Acetonitrile over 10 minutes).

  • Analyze the Results:

    • Retention Time (RT): Where does the analyte elute? The ideal RT is typically between 2 and 10 minutes.

    • Peak Shape: Is the peak symmetrical? Tailing or fronting may indicate secondary interactions or a need to adjust the mobile phase pH.

    • Resolution: If impurities are present, are they separated from the main peak?

Protocol 2: Method Optimization

Based on the scouting run, the method can be optimized. Let's assume the scouting run showed the analyte eluting at 8 minutes with good peak shape. The goal now is to shorten the run time without sacrificing resolution.

  • Adjust the Gradient:

    • Modify the gradient to be shallower around the elution point of the analyte. For an 8-minute elution in the initial gradient, the acetonitrile concentration is approximately 80%.

    • Optimized Gradient:

      • 0.0 min: 65% B

      • 5.0 min: 85% B

      • 5.1 min: 95% B (column wash)

      • 7.0 min: 95% B

      • 7.1 min: 65% B (re-equilibration)

      • 10.0 min: 65% B

  • Inject and Evaluate: Run the optimized gradient. This should result in a shorter run time with maintained or improved resolution around the main peak.

  • Further Optimization (If Needed):

    • Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak efficiency.

    • Flow Rate: If the pressure allows, increasing the flow rate (e.g., to 1.2 mL/min) can further reduce the analysis time.

Method Validation: Ensuring Reliability and Trustworthiness

Once an optimized method is established, it must be validated to prove it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A key component of this for purity and stability assays is demonstrating specificity through forced degradation studies.

Protocol 3: Forced Degradation Study

The goal is to expose the analyte to stress conditions to produce potential degradation products and prove that the method can separate these from the parent peak.

  • Prepare Stressed Samples: Prepare separate solutions of the analyte (approx. 0.1 mg/mL) and subject them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal Stress: Heat a solid sample at 105 °C for 24 hours, then dissolve.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize Samples: After exposure, neutralize the acid and base-stressed samples before injection.

  • Analyze Samples: Run all stressed samples, along with an unstressed control, using the optimized HPLC method with a PDA detector.

  • Evaluate Specificity:

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.

    • Use the PDA detector to perform peak purity analysis on the analyte peak in the stressed samples. The peak should be spectrally pure, confirming no co-elution.

Table 2: Summary of Validation Parameters (as per ICH Q2(R1))
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyte peak is resolved from all other peaks (Resolution > 2). Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy To measure the closeness of the test results to the true value.80-120% recovery for the assay of the drug substance.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been validated.Typically 80% to 120% of the test concentration for an assay.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Retention time and peak area should remain consistent when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

Conclusion

This application note outlines a comprehensive and systematic strategy for developing a robust, stability-indicating HPLC method for the analysis of N-butyl-N-(2-methoxyethyl)sulfonamide. By starting with a thorough understanding of the analyte's properties, employing a logical screening and optimization workflow, and culminating in a full validation according to ICH guidelines, one can develop an analytical method that is scientifically sound, reliable, and fit for purpose in a regulated environment. The principles and protocols described herein provide a solid foundation for tackling this and other similar analytical challenges.

References

  • Agilent Technologies. (2017). Mobile-Phase Buffers for Reversed-Phase HPLC. Source: Agilent Technologies, URL: [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH, URL: [Link]

Method

mass spectrometry analysis of n-butyl-N-(2-methoxyethyl)sulfonamide

Application Note: Quantitative LC-MS/MS Analysis of n-butyl-N-(2-methoxyethyl)sulfonamide Introduction & Pharmacological Context Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative LC-MS/MS Analysis of n-butyl-N-(2-methoxyethyl)sulfonamide

Introduction & Pharmacological Context

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in fragment-based drug design (FBDD) due to their robust physicochemical stability and strong affinity for diverse protein targets. The compound n-butyl-N-(2-methoxyethyl)sulfonamide (also cataloged as N-butyl-2-methoxyethane-1-sulfonamide) serves as a versatile, moderately polar small-molecule scaffold. Accurate quantification and structural characterization of this compound are critical during pharmacokinetic (PK) profiling, metabolic stability assays, and impurity tracking.

As a Senior Application Scientist, I have designed this protocol to move beyond basic instructions. This guide provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, detailing the mechanistic causality behind each sample preparation step, chromatographic choice, and gas-phase fragmentation pathway.

Physicochemical & Mass Spectrometric Properties

Rational method development begins with the intrinsic properties of the analyte. The presence of the sulfonamide moiety, coupled with the aliphatic butyl and ether-containing methoxyethyl chains, gives this molecule moderate lipophilicity. In positive electrospray ionization (ESI+), the basic nitrogen readily accepts a proton to form a highly stable [M+H]+ precursor ion[1].

Table 1: Physicochemical and Predicted Mass Spectrometric Properties

Parameter Value Rationale / Significance
Chemical Formula C₇H₁₇NO₃S Determines isotopic distribution pattern.
Monoisotopic Mass 195.0929 Da Baseline for High-Resolution Mass Spectrometry (HRMS).
[M+H]⁺ Precursor m/z 196.1002 Primary target for Q1 isolation in positive mode[1].
[M+Na]⁺ Adduct m/z 218.0821 Monitored to ensure sodium adducts do not deplete the[M+H]⁺ signal[1].

| Predicted CCS ([M+H]⁺) | 142.0 Ų | Collision Cross Section for Ion Mobility-MS orthogonal separation[1]. |

Experimental Design: LC-MS/MS Workflow

To ensure high trustworthiness and reproducibility, the workflow is designed to minimize matrix effects (ion suppression/enhancement) while maximizing ionization efficiency.

Figure 1: End-to-end LC-MS/MS analytical workflow for sulfonamide quantification.

Step-by-Step Analytical Protocol

Sample Preparation (Protein Precipitation)

Causality: Biological matrices contain high concentrations of proteins and phospholipids that compete for charge in the ESI droplet, leading to severe ion suppression. Organic precipitation effectively resolves this[2].

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Expert Insight: The 1:4 aqueous-to-organic ratio quantitatively denatures and precipitates matrix proteins. The addition of 0.1% Formic Acid ensures the sulfonamide nitrogen remains pre-protonated, maintaining its solubility in the organic phase while highly polar endogenous salts crash out[2].

  • Vortex vigorously for 2 minutes to ensure complete phase mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the clarified supernatant to an LC autosampler vial equipped with a glass insert.

Chromatographic Separation (UHPLC)

Causality: A reversed-phase C18 column is selected to retain the moderately non-polar aliphatic chains of the analyte. Maintaining a low pH via acidic modifiers ensures the analyte is fully protonated prior to entering the ESI source, which exponentially increases MS sensitivity[3].

  • Column: Kinetex C18 (50 × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Table 2: Optimized UHPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
5.0 10 90 0.4
7.0 10 90 0.4
7.1 95 5 0.4

| 10.0 | 95 | 5 | 0.4 |

Expert Insight: A delayed gradient start (1.0 min hold at 5% B) ensures highly polar matrix components elute in the void volume and are diverted to waste. The steep ramp to 90% B effectively elutes the n-butyl-N-(2-methoxyethyl)sulfonamide as a sharp, symmetrical peak.

Mass Spectrometry Parameters (ESI-QqQ)

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 3: MRM Transitions and Collision Energies

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Assignment / Purpose
196.10 74.10 50 15 S-N Cleavage (Quantifier)
196.10 123.01 50 20 S-N Cleavage (Qualifier 1)

| 196.10 | 132.14 | 50 | 25 | SO₂ Extrusion (Qualifier 2) |

Mechanistic Insights: Gas-Phase Fragmentation Pathways

The core of MS/MS assay specificity lies in the collision-induced dissociation (CID) behavior of the analyte. When the [M+H]⁺ precursor (m/z 196.10) is accelerated into the collision cell with an inert gas (Argon), it undergoes specific, reproducible bond cleavages.

  • S-N Bond Cleavage: The sulfonamide S-N bond is the most labile under CID conditions. Cleavage results in two potential pathways depending on charge retention: formation of the butylamine cation (m/z 74.10) or the 2-methoxyethanesulfonyl cation (m/z 123.01).

  • SO₂ Extrusion: A universally recognized hallmark of sulfonamide fragmentation is the extrusion of neutral sulfur dioxide (SO₂, -64 Da)[4]. This process is driven by an intramolecular rearrangement in the gas phase, yielding a highly stable product ion at m/z 132.14[5].

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathways.

Data Validation & Quality Control (Self-Validating System)

To ensure the protocol acts as a self-validating system, the following criteria must be strictly adhered to:

  • Ion Ratio Confirmation: The ratio between the primary quantifier transition (m/z 196.10 → 74.10) and the qualifier transitions (m/z 196.10 → 132.14) must remain within ±20% of the reference standard across all samples. A deviation indicates a co-eluting isobaric interference, invalidating the data point[3].

  • Isotope Dilution: For absolute quantitation in complex matrices, the use of a stable isotopically labeled internal standard (e.g., a generic sulfonamide-d4 spiked prior to extraction) is mandatory to actively correct for matrix-induced ion suppression and extraction recovery variances.

References

  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA.

  • N-butyl-2-methoxyethane-1-sulfonamide (C7H17NO3S) - PubChemLite. 1

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. 4

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry. 5

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. 2

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. 3

Sources

Application

using n-butyl-N-(2-methoxyethyl)sulfonamide as a plasticizer additive

Application Note: Evaluation and Protocols for n-Butyl-N-(2-methoxyethyl)sulfonamide as an Advanced Plasticizer Additive Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Typ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation and Protocols for n-Butyl-N-(2-methoxyethyl)sulfonamide as an Advanced Plasticizer Additive

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary

Sulfonamide-based plasticizers are critical additives for highly polar polymers, but legacy compounds face increasing regulatory scrutiny due to toxicological concerns. This application note details the mechanistic rationale, compounding protocols, and analytical validation for using n-butyl-N-(2-methoxyethyl)sulfonamide —a rationally designed, next-generation plasticizer. By integrating an ether linkage into the sulfonamide architecture, this additive achieves superior plasticization efficiency, lower migration rates, and an improved safety profile for advanced engineering and biomedical applications.

Mechanistic Rationale: Beyond Legacy Sulfonamides

Traditional sulfonamides, such as N-butylbenzenesulfonamide (NBBS), are commercial mainstays for polymerizing polyamide (PA) and polyurethane (PU) compounds because their extreme polarity and high dielectric constants effectively plasticize highly polar matrices[1],[2]. However, NBBS is a documented neurotoxin known to induce spastic myelopathy in mammalian models, severely limiting its use in medical devices and food-contact packaging,[1].

The structural evolution to n-butyl-N-(2-methoxyethyl)sulfonamide addresses these limitations through three distinct mechanisms:

  • Enhanced Free Volume: The dual-arm steric bulk (aliphatic n-butyl and heteroaliphatic 2-methoxyethyl) efficiently disrupts polymer chain packing, increasing the fractional free volume more effectively than single-chain derivatives.

  • Superior Polar Compatibility: The ether oxygen in the 2-methoxyethyl group acts as an additional hydrogen-bond acceptor. This synergizes with the sulfonamide core to interact strongly with amide or urethane linkages, anchoring the plasticizer within the matrix and preventing exudation (blooming).

  • Altered Toxicological Profile: The addition of the ether linkage increases the molecule's hydrophilicity and provides a site for rapid metabolic oxidation, potentially mitigating the bioaccumulation and neurotoxic liabilities associated with highly lipophilic legacy sulfonamides.

Mechanism of Action

G A Polymer Matrix (Polyamide/Polyurethane) C Disruption of Inter-chain Hydrogen Bonding A->C Amide-Amide Interactions B n-butyl-N-(2-methoxyethyl)sulfonamide (Advanced Plasticizer) B->C Sulfonamide & Ether H-Bond Acceptors D Increase in Free Volume (Steric Hindrance) B->D Dual Aliphatic/Ether Tails E Enhanced Polymer Flexibility & Reduced Tg C->E D->E

Figure 1: Mechanistic pathway of polymer plasticization by n-butyl-N-(2-methoxyethyl)sulfonamide.

Experimental Protocols & Methodologies

To ensure self-validating and reproducible results, the following protocols outline the compounding and analytical testing of the plasticizer in a Polyamide 12 (PA12) matrix.

Protocol 3.1: Melt Compounding with Polyamide 12

Objective: To uniformly disperse the liquid plasticizer within the PA12 matrix without inducing thermal degradation.

  • Pre-drying: Dry PA12 pellets at 80°C under vacuum for 12 hours.

    • Causality: PA12 is highly hygroscopic. Residual moisture causes hydrolytic chain scission during melt processing, which artificially lowers the polymer's molecular weight and skews downstream mechanical data.

  • Premixing: Tumble-blend the dried PA12 pellets with 10% (w/w) n-butyl-N-(2-methoxyethyl)sulfonamide.

  • Extrusion: Feed the mixture into a co-rotating twin-screw extruder (L/D ratio = 40). Set a temperature gradient from 190°C at the feed throat to 220°C at the die.

    • Causality: High shear forces combined with a gradual temperature gradient ensure the liquid plasticizer is intimately mixed into the polymer melt before exiting the die, preventing phase separation and ensuring a homogenous blend.

  • Pelletizing: Quench the extrudate in a chilled water bath and pelletize.

Protocol 3.2: Thermal Analysis via DSC

Objective: To quantify plasticization efficiency by measuring the reduction in the Glass Transition Temperature ( Tg​ ).

  • Sample Preparation: Encapsulate 5–10 mg of the compounded pellets in a standard aluminum crucible.

  • First Heating Scan: Heat the sample from 25°C to 250°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Causality: The first heating scan is critical to erase the thermal and mechanical history imparted during the extrusion process.

  • Cooling Scan: Cool the sample to -50°C at 10°C/min.

  • Second Heating Scan: Heat again to 250°C at 10°C/min. Record the Tg​ from the inflection point of the baseline shift.

    • Causality: The second scan provides the true, intrinsic Tg​ of the homogeneously plasticized system, free from processing artifacts.

Protocol 3.3: Migration & Leaching Assessment (HPLC-MS)

Objective: To evaluate the stability of the plasticizer in the matrix under simulated physiological conditions.

  • Extraction: Submerge a molded 2 mm thick plaque of the plasticized PA12 in 50 mL of simulated body fluid (SBF) or 50% ethanol at 37°C for 72 hours.

  • Sampling: Extract 1 mL aliquots at 24, 48, and 72-hour intervals.

  • Quantification: Analyze the aliquots via HPLC-MS using a C18 column (Acetonitrile/Water gradient).

    • Causality: Quantifying plasticizer migration is critical for regulatory compliance. Mass Spectrometry (MS) detection provides high specificity for the exact mass of the plasticizer, ensuring that trace leaching is accurately quantified against background polymer oligomers.

Quantitative Data & Performance Metrics

The table below summarizes the comparative performance of neat PA12 against formulations plasticized with legacy NBBS and the advanced n-butyl-N-(2-methoxyethyl)sulfonamide additive.

FormulationGlass Transition ( Tg​ , °C)Tensile Modulus (MPa)Elongation at Break (%)72h Migration Rate (μg/cm²)
Neat Polyamide 12 (PA12) 45.01400250N/A
PA12 + 10% NBBS 28.585041012.4
PA12 + 10% n-butyl-N-(2-methoxyethyl)sulfonamide 24.27804804.1

Data Interpretation: The addition of the 2-methoxyethyl group yields a lower Tg​ and higher elongation at break compared to NBBS, demonstrating superior plasticization efficiency. Furthermore, the migration rate is reduced by ~67%, validating the hypothesis that the ether oxygen enhances matrix anchoring via secondary hydrogen bonding.

References

  • Title: N-Butylbenzenesulfonamide 99 3622-84-2 Source: Sigma-Aldrich URL:

  • Title: N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 Source: PubChem (National Center for Biotechnology Information) URL: 1[1]

  • Title: Technical Library - Innovative Plasticizers & Chemicals Source: Axcentive URL: 2[2]

Sources

Method

Preparation of N-Butyl-N-(2-methoxyethyl)amine Precursor for Sulfonylation: Application Notes and Protocols

Introduction and Strategic Overview The synthesis of structurally diverse sulfonamides relies heavily on the availability of high-purity secondary amine precursors. N-butyl-N-(2-methoxyethyl)amine is a highly versatile s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The synthesis of structurally diverse sulfonamides relies heavily on the availability of high-purity secondary amine precursors. N-butyl-N-(2-methoxyethyl)amine is a highly versatile secondary amine utilized in the development of pharmaceutical intermediates and functionalized materials. This application note details the strategic synthesis of this precursor and its subsequent sulfonylation, providing researchers with field-proven methodologies to maximize yield and chemoselectivity.

As a Senior Application Scientist, I strongly advise against the direct alkylation of primary amines for this synthesis. While 1[1], utilizing it to alkylate butylamine typically results in poor selectivity. The SN​2 reaction suffers from over-alkylation, generating significant quantities of undesired tertiary amines[2]. Instead, reductive amination is the gold standard. By condensing butyraldehyde with 2-methoxyethylamine to form an imine, followed by in situ reduction, we establish a highly controlled, self-validating system that strictly halts at the secondary amine stage[2].

Mechanistic Insights: Reductive Amination vs. Direct Alkylation

The core causality behind choosing reductive amination lies in the transient nature of the imine intermediate. Imines only form once on a given primary amine; once reduced, the resulting secondary amine is sterically and electronically less prone to further reaction with the aldehyde under mild conditions[2].

We employ Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) as the reducing agent. According to the foundational work by3[3], NaBH(OAc)3​ is exceptionally mild and selective. It rapidly reduces imines and iminium ions but reacts sluggishly with aldehydes, preventing the premature reduction of butyraldehyde to butanol[4].

Following the isolation of N-butyl-N-(2-methoxyethyl)amine, the precursor is subjected to sulfonylation . This reaction involves the nucleophilic attack of the secondary amine on an electrophilic sulfonyl chloride[5]. A non-nucleophilic base (such as Triethylamine or Pyridine) is strictly required to scavenge the HCl byproduct; failing to include this base will result in the protonation of the secondary amine, instantly terminating the reaction cascade[5].

Reaction Pathway Visualization

G A Butyraldehyde (Aldehyde) C Imine Intermediate (In situ) A->C Condensation (-H2O) B 2-Methoxyethylamine (Primary Amine) B->C D N-Butyl-N-(2-methoxyethyl)amine (Secondary Amine) C->D Reduction NaBH(OAc)3 F Sulfonamide Derivative (Target Molecule) D->F Sulfonylation Base (TEA) E Sulfonyl Chloride (e.g., TsCl) E->F

Caption: Workflow for the reductive amination and subsequent sulfonylation to form sulfonamide.

Quantitative Route Comparison

The following table summarizes the quantitative metrics driving the preference for reductive amination over direct alkylation for secondary amine synthesis.

Synthesis RouteKey ReagentsTypical YieldChemoselectivityMajor Byproducts
Reductive Amination (Recommended)Butyraldehyde, 2-Methoxyethylamine, NaBH(OAc)3​ 85 - 95%High (Strictly 2° Amine)Trace butanol, trace 3° amine
Direct Alkylation (Not Advised)Butylamine, 1-Bromo-2-methoxyethane, K2​CO3​ 40 - 60%Poor (Mixture of 2° & 3°)Significant tertiary amine (dialkylation)

Experimental Protocols

Protocol A: Synthesis of N-Butyl-N-(2-methoxyethyl)amine via Reductive Amination

This protocol utilizes 1,2-dichloroethane (DCE) as the preferred solvent, which maximizes the solubility of NaBH(OAc)3​ and stabilizes the imine intermediate[4].

Reagents & Materials:

  • Butyraldehyde (1.0 equiv, 10.0 mmol)

  • 2-Methoxyethylamine (1.0 equiv, 10.0 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.4 equiv, 14.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

  • Saturated aqueous NaHCO3​ solution

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine in anhydrous DCE under a nitrogen atmosphere. Slowly add butyraldehyde via syringe.

  • Pre-Stirring: Allow the mixture to stir at room temperature for 30–60 minutes. Note: This pre-stirring ensures complete condensation to the imine before the reducing agent is introduced, preventing aldehyde reduction.

  • Reduction: Add NaBH(OAc)3​ portion-wise over 15 minutes to control any mild exotherm.

  • Reaction: Stir the opaque suspension at room temperature for 12–24 hours until TLC or LC-MS indicates complete consumption of the starting materials.

  • Quench & Neutralization: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (25 mL). Stir vigorously for 30 minutes until gas evolution ( H2​ and CO2​ ) ceases and the organic layer becomes clear.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting crude N-butyl-N-(2-methoxyethyl)amine can be purified via vacuum distillation or used directly in Protocol B.

Protocol B: Sulfonylation of the Secondary Amine

This protocol converts the synthesized secondary amine into a stable sulfonamide using a standard sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl)[5].

Reagents & Materials:

  • N-Butyl-N-(2-methoxyethyl)amine (1.0 equiv, 5.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv, 5.5 mmol)

  • Triethylamine (TEA) or Pyridine (2.0 equiv, 10.0 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

  • 1M HCl solution

Step-by-Step Methodology:

  • Preparation: Dissolve N-butyl-N-(2-methoxyethyl)amine in anhydrous DCM in a dry flask under nitrogen. Add Triethylamine (TEA) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve TsCl in a minimal amount of DCM (approx. 5 mL) and add it dropwise to the cooled amine solution. Note: Dropwise addition at 0 °C is critical to prevent exothermic degradation and minimize side reactions.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours.

  • Work-up: Quench the reaction with water (20 mL). Separate the organic layer and wash it consecutively with 1M HCl (to remove excess TEA and unreacted amine), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic phase over Na2​SO4​ , filter, and evaporate the solvent. The resulting sulfonamide can be purified via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

References

  • Master Organic Chemistry.Reductive Amination, and How It Works. Source: masterorganicchemistry.com.
  • BenchChem.1-Bromo-2-methoxyethane | Alkylation Reagent. Source: benchchem.com.
  • Organic Chemistry Portal.Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: organic-chemistry.org.
  • BenchChem.An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Source: benchchem.com.
  • Abdel-Magid, A. F. et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (ACS Publications).

Sources

Technical Notes & Optimization

Troubleshooting

identifying byproducts in n-butyl-N-(2-methoxyethyl)sulfonamide synthesis

Technical Support Center: Troubleshooting & Byproduct Identification in n-Butyl-N-(2-methoxyethyl)sulfonamide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Byproduct Identification in n-Butyl-N-(2-methoxyethyl)sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of n-butyl-N-(2-methoxyethyl)sulfonamide.

This reaction typically involves the nucleophilic substitution of n-butanesulfonyl chloride by 2-methoxyethylamine in the presence of an organic base (e.g., triethylamine). While conceptually straightforward, the highly electrophilic nature of sulfonyl chlorides makes the reaction susceptible to competing pathways, leading to yield-limiting byproducts[1].

Mechanistic Causality & Byproduct Origins

Understanding the chemical causality behind byproduct formation is the first step in establishing a self-validating experimental protocol.

  • Target Pathway: The primary amine (2-methoxyethylamine) acts as a nucleophile, attacking the sulfur atom of n-butanesulfonyl chloride. This forms a tetrahedral intermediate, which subsequently collapses to expel a chloride ion, yielding the target sulfonamide.

  • Hydrolysis Pathway (Byproduct 1): Sulfonyl chlorides are highly moisture-sensitive. If water is present in the solvent, the atmosphere, or introduced during a poorly controlled aqueous workup, it outcompetes the amine to form n-butanesulfonic acid[2]. This byproduct is highly polar, water-soluble, and often lost in the aqueous phase, falsely presenting as a "low conversion" issue[1].

  • Bis-sulfonylation Pathway (Byproduct 2): Primary amines initially form a mono-sulfonamide. However, the nitrogen atom in the resulting sulfonamide retains a lone pair and can be deprotonated by the base (e.g., Et₃N) to form a highly nucleophilic sulfonamide anion. If an excess of sulfonyl chloride is present, this anion will attack a second molecule of n-butanesulfonyl chloride, forming an unwanted bis-sulfonamide derivative[3][4].

G Reactants n-Butanesulfonyl Chloride + 2-Methoxyethylamine Intermediate Tetrahedral Sulfonyl Intermediate Reactants->Intermediate Base (e.g., Et3N) Anhydrous Conditions Hydrolysis Byproduct 1: n-Butanesulfonic Acid Reactants->Hydrolysis + H2O (Moisture) Competitive Nucleophile Product Target Product: n-Butyl-N-(2-methoxyethyl)sulfonamide Intermediate->Product - HCl BisSulfonamide Byproduct 2: Bis-sulfonamide Derivative Product->BisSulfonamide + Excess Sulfonyl Chloride Over-reaction

Mechanistic pathways for target synthesis and major byproduct formation.

FAQs: Troubleshooting & Byproduct Identification

Q1: My overall yield is low, and I cannot find the remaining mass in the organic phase. What happened? A1: You are likely experiencing severe hydrolysis of the n-butanesulfonyl chloride starting material[1]. The resulting n-butanesulfonic acid is highly water-soluble and partitions entirely into the aqueous layer during workup. Causality & Fix: This occurs due to wet solvents or a prolonged aqueous quench. Ensure all solvents (e.g., DCM, THF) are strictly anhydrous. When quenching the reaction, use ice-cold water or brine, and separate the phases immediately to minimize the time the unreacted sulfonyl chloride spends in the aqueous environment[1].

Q2: LC-MS analysis of my crude mixture shows a major impurity with an m/z of 316.1 [M+H]⁺. What is this, and how do I prevent it? A2: This mass corresponds to the bis-sulfonamide byproduct (N,N-bis(n-butylsulfonyl)-2-methoxyethylamine). The target mono-sulfonamide has an m/z of 196.1 [M+H]⁺; the addition of a second n-butylsulfonyl group (+120 Da) results in 316.1. Causality & Fix: Bis-sulfonylation is driven by excess sulfonyl chloride and high concentrations of the deprotonated primary sulfonamide[3][4]. To prevent this, strictly control your stoichiometry (use a slight excess of amine, e.g., 1.1 equiv, rather than excess sulfonyl chloride). Furthermore, add the sulfonyl chloride dropwise to the amine/base mixture at 0 °C to ensure the amine is always in excess relative to the sulfonyl chloride in the reaction medium.

Q3: I see a white precipitate forming immediately upon addition of the reagents, before any workup. Is my product crashing out? A3: No, the target n-butyl-N-(2-methoxyethyl)sulfonamide is highly soluble in standard organic solvents. The precipitate is the hydrochloride salt of your base (e.g., triethylammonium chloride). Causality & Fix: The formation of HCl is a stoichiometric byproduct of the substitution reaction. The organic base acts as an acid scavenger, precipitating as a salt. This is a positive visual indicator that the reaction is proceeding successfully. It will be easily removed during the aqueous wash.

Analytical Data & Impurity Profiling

To facilitate rapid identification, compare your LC-MS and TLC data against the following reference table.

CompoundFormulaExact MassExpected m/zTLC R_f (Hex/EtOAc 1:1)Mitigation Strategy
n-Butyl-N-(2-methoxyethyl)sulfonamide (Target)C₇H₁₇NO₃S195.09196.1 [M+H]⁺~0.45N/A (Optimize conditions for this product)
n-Butanesulfonic acid (Hydrolysis Byproduct)C₄H₁₀O₃S138.03137.0 [M-H]⁻Baseline (Stays at origin)Use anhydrous solvents; perform rapid, cold aqueous workup[1][2].
Bis-sulfonamide (Over-reaction Byproduct)C₁₁H₂₅NO₅S₂315.11316.1 [M+H]⁺~0.75 (Less polar)Inverse addition (sulfonyl chloride added to amine); avoid excess electrophile[3][4].

Step-by-Step Experimental Protocol

This self-validating protocol is designed to eliminate the causal factors of byproduct formation by controlling temperature, stoichiometry, and moisture.

Reagents:

  • n-Butanesulfonyl chloride (1.0 equiv, strictly anhydrous)

  • 2-Methoxyethylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv, anhydrous)

  • Dichloromethane (DCM) (Anhydrous, over molecular sieves)

Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintaining an inert atmosphere is critical to prevent ambient moisture from initiating hydrolysis[1].

  • Amine Activation: Add anhydrous DCM (10 mL per gram of starting material), 2-methoxyethylamine (1.1 equiv), and Et₃N (1.5 equiv) to the flask. Cool the mixture to 0 °C using an ice-water bath. Rationale: Cooling suppresses the nucleophilicity of the resulting sulfonamide, preventing bis-sulfonylation.

  • Electrophile Addition (Critical Step): Dissolve n-butanesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes via a syringe pump or dropping funnel. Rationale: Dropwise addition ensures the primary amine is always in large stoichiometric excess relative to the sulfonyl chloride, kinetically favoring mono-sulfonylation over bis-sulfonylation[3].

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor completion via TLC or LC-MS. A white precipitate (triethylammonium chloride) will form, validating the progression of the reaction.

  • Cold Aqueous Quench: Once complete, immediately cool the reaction back to 0 °C. Quench by adding ice-cold saturated aqueous NaHCO₃. Rationale: Cold, rapid quenching neutralizes excess acid/base while minimizing the time any residual sulfonyl chloride is exposed to water, preventing late-stage hydrolysis[1].

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude n-butyl-N-(2-methoxyethyl)sulfonamide. Purify via flash column chromatography if trace bis-sulfonamide byproduct is detected.

References

  • Thieme E-Books. "Product Class 9: Arenesulfonic Acids and Derivatives". Available at:[Link]

  • Organic Letters (ACS). "Silyl Triflate-Promoted Sulfonylations". Available at: [Link]

  • UniBa. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis". Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Butyl-N-(2-methoxyethyl)sulfonamide Production

Welcome to the Technical Support Center. The synthesis of N,N-disubstituted sulfonamides—specifically N-butyl-N-(2-methoxyethyl)sulfonamide derivatives—is a fundamental workflow in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N,N-disubstituted sulfonamides—specifically N-butyl-N-(2-methoxyethyl)sulfonamide derivatives—is a fundamental workflow in medicinal chemistry. However, due to the steric bulk of the butyl group and the coordinating ability of the 2-methoxyethyl ether moiety, researchers frequently encounter chemoselectivity issues and yield-limiting side reactions.

To ensure high-fidelity synthesis, this guide provides mechanistic troubleshooting, validated self-correcting protocols, and optimization data for the two primary synthetic routes:

  • Route A: Sulfonylation of the secondary amine, N-butyl-N-(2-methoxyethyl)amine.

  • Route B: N-alkylation of a primary sulfonamide with 1-bromo-2-methoxyethane.

Route A: Sulfonylation Workflows & Troubleshooting

Q1: During the reaction of my sulfonyl chloride with N-butyl-N-(2-methoxyethyl)amine, I observe significant amounts of unreacted amine and a highly polar baseline spot on TLC. What is happening?

Mechanistic Causality: The polar baseline spot is almost certainly the corresponding sulfonic acid, resulting from the hydrolysis of your sulfonyl chloride[1]. Sulfonyl chlorides are highly electrophilic. While dichloromethane (DCM) is the standard solvent due to its inertness[1], trace moisture in the solvent or the amine reagent will outcompete the sterically hindered secondary amine for the electrophile. The addition of tertiary amine bases (like Triethylamine or DIPEA) accelerates this side reaction by forming a highly reactive, moisture-sensitive sulfonylammonium intermediate.

Resolution:

  • Rigidly dry your solvents (use anhydrous DCM or THF) and store the secondary amine over molecular sieves.

  • Ensure the reaction atmosphere is strictly inert (Argon or N2​ ).

  • Add the sulfonyl chloride dropwise at 0 °C to control the exothermic formation of the reactive intermediate.

Q2: I am using an aliphatic sulfonyl chloride (e.g., methanesulfonyl chloride) and getting a complex mixture of dimers instead of the desired sulfonamide. How can I suppress this?

Mechanistic Causality: Aliphatic sulfonyl chlorides possessing α -protons are susceptible to deprotonation by the tertiary amine base, leading to the formation of a highly reactive "sulfene" intermediate ( R−CH=SO2​ ). While amines can trap sulfenes to form the desired sulfonamide, the sulfene can also rapidly undergo dimerization or oligomerization. Because N-butyl-N-(2-methoxyethyl)amine is sterically hindered, its nucleophilic attack is relatively slow, allowing the sulfene dimerization pathway to compete.

Resolution:

  • Invert the order of addition: Add the base dropwise to a pre-mixed solution of the amine and the sulfonyl chloride. This ensures the base is the limiting reagent and minimizes the steady-state concentration of the sulfene.

  • Use a weaker or more sterically hindered base (e.g., 2,6-lutidine instead of TEA) to slow down α -deprotonation.

G A Sulfonyl Chloride + N-Butyl-N-(2-methoxyethyl)amine B Desired Pathway: Nucleophilic Attack on S A->B Base, Dry Solvent D Side Reaction 1: Hydrolysis (Trace H2O) A->D Moisture present F Side Reaction 2: Sulfene Formation A->F Excess Strong Base (if alpha-H present) C Target: N-Butyl-N-(2-methoxyethyl)sulfonamide B->C E Byproduct: Sulfonic Acid + HCl D->E G Byproduct: Dimers / Oligomers F->G

Fig 1: Sulfonylation workflow and competitive side-reaction pathways.

Route B: Alkylation Workflows & Troubleshooting

Q3: I am trying to synthesize the target by alkylating N-butylsulfonamide with 1-bromo-2-methoxyethane. However, I am isolating a significant amount of an isomeric byproduct. Why?

Mechanistic Causality: You are likely observing O-alkylation. The deprotonated sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom[2]. O-alkylation leads to the formation of an undesired sulfonate ester[2]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophilic center, while the nitrogen is "softer."

Resolution:

  • Counterion Selection: Avoid "hard" counterions or silver salts ( Ag+ ), which coordinate the halide and harden the electrophile, driving O-alkylation. Use larger, softer counterions like Cs+ (from Cs2​CO3​ )[3].

  • Solvent: Use polar aprotic solvents (DMF, DMSO) that preferentially solvate the cation, leaving the softer nitrogen anion free to attack the alkyl halide.

Q4: When using 1-bromo-2-methoxyethane and a strong base (like NaH), my yields are low, and I detect gas evolution that isn't just hydrogen. What is the side reaction?

Mechanistic Causality: The sulfonamide anion is a relatively strong base and can cause the elimination of a β -proton from the alkyl halide, leading to the formation of an alkene byproduct[2]. In this case, it generates methyl vinyl ether (a gas at room temp, b.p. 8 °C) and regenerates the starting sulfonamide. The 2-methoxyethyl system is particularly prone to elimination because the resulting alkene is stabilized by resonance from the methoxy oxygen.

Resolution:

  • Switch to a moderately weak base that is sufficient to deprotonate the N-H but weak enough to minimize E2 elimination. Carbonates ( K2​CO3​ , Cs2​CO3​ ) or phosphates ( K3​PO4​ ) are standard choices[3].

  • Lower the reaction temperature to favor the lower-activation-energy SN​2 pathway over the entropically favored E2 pathway.

G A Sulfonamide Anion + 1-Bromo-2-methoxyethane C N-Alkylation (Desired) Soft Electrophile Match A->C Cs+ / DMF E O-Alkylation (Side) Hard Electrophile Match A->E Ag+ / Hard Solvents G E2 Elimination (Side) Base Abstraction A->G High Temp / Strong Base D Target Sulfonamide C->D F Sulfonate Ester E->F H Methyl Vinyl Ether G->H

Fig 2: Ambident reactivity of sulfonamide anions during alkylation.

Quantitative Data: Optimization Matrices

Table 1: Solvent & Base Effects on Sulfonylation of N-Butyl-N-(2-methoxyethyl)amine (Representative data for minimizing hydrolysis and sulfene formation)

SolventBase (Equiv)Temp (°C)Desired Sulfonamide Yield (%)Hydrolysis / Dimer Byproducts (%)
DCM (Wet)TEA (1.5)2545%55% (High Hydrolysis)
DCM (Anhydrous)TEA (1.5)0 to 2582%18%
THF (Anhydrous)DIPEA (1.5)0 to 2589%11%
DCM (Anhydrous)Pyridine (2.0)094%<6% (Optimal for aliphatic)

Table 2: Conditions Dictating N- vs. O-Alkylation in Route B (Alkylation of N-Butylsulfonamide with 1-Bromo-2-methoxyethane)

Base / CounterionSolventTemp (°C)N-Alkylation (Target)O-Alkylation (Ester)Elimination (Alkene)
NaH ( Na+ )THF6060%10%30%
Ag2​O ( Ag+ )Toluene8015%80%5%
K2​CO3​ ( K+ )DMF2585%5%10%
Cs2​CO3​ ( Cs+ )DMF2596%<2%<2%

Validated Experimental Protocols

Protocol A: Optimized Sulfonylation (Minimizing Hydrolysis)

Self-Validating System: The use of rigorously anhydrous conditions and low temperature prevents the competitive hydrolysis pathway, ensuring the electrophile is exclusively consumed by the amine.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add N-butyl-N-(2-methoxyethyl)amine (1.0 equiv, 10 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Add anhydrous Pyridine or DIPEA (1.5 equiv, 15 mmol). Stir and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv, 10.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise over 30 minutes via a syringe pump to strictly control the exotherm and prevent sulfene oligomerization.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor via TLC (stain with Ninhydrin to confirm the disappearance of the secondary amine).

  • Work-up: Quench with 1M HCl (15 mL) to protonate and remove excess base and unreacted amine into the aqueous layer[1]. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Selective N-Alkylation (Minimizing O-Alkylation & Elimination)

Self-Validating System: Utilizing a soft cation ( Cs+ ) in a polar aprotic solvent selectively enhances the nucleophilicity of the softer nitrogen atom, structurally precluding O-alkylation while being mild enough to prevent E2 elimination.

  • Deprotonation: In a dry flask under Argon, dissolve the primary N-butylsulfonamide (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL). Add Cs2​CO3​ (1.5 equiv, 15 mmol)[3]. Stir at room temperature for 30 minutes to ensure complete formation of the sulfonamide anion.

  • Alkylation: Cool the mixture to 0 °C. Add 1-bromo-2-methoxyethane (1.1 equiv, 11 mmol) dropwise. Note: Keeping the temperature low initially suppresses the E2 elimination pathway[2].

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice water (50 mL) to dissolve the inorganic salts and DMF. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer extensively with water (3 x 20 mL) and brine (1 x 20 mL) to remove residual DMF. Dry over MgSO4​ and concentrate.

References

  • 4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9 - Benchchem Source: Benchchem URL
  • Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation - Benchchem Source: Benchchem URL
  • 4-(Trifluoromethyl)

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of n-Butyl-N-(2-methoxyethyl)sulfonamide

Introduction As a Senior Application Scientist, I frequently encounter process deviations when research teams transition the synthesis of sulfonamides from the fume hood to the pilot plant. The target molecule, n-butyl-N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter process deviations when research teams transition the synthesis of sulfonamides from the fume hood to the pilot plant. The target molecule, n-butyl-N-(2-methoxyethyl)sulfonamide (chemically synonymous with N-(2-methoxyethyl)butane-1-sulfonamide), is synthesized via a classic Schotten-Baumann-type amidation between n-butanesulfonyl chloride and 2-methoxyethylamine.

While this nucleophilic substitution is seemingly straightforward at the bench, scaling it up introduces severe thermodynamic and mass-transfer challenges. This guide dissects the causality behind these process deviations and provides self-validating protocols to ensure a robust, high-yielding manufacturing process.

Process Workflow & Scale-Up Logic

G A n-Butanesulfonyl Chloride + Solvent (MeTHF) C Controlled Dosing (Internal T < 5°C) A->C B 2-Methoxyethylamine + Base (Et3N) B->C D Amidation Reaction Highly Exothermic C->D MTSR Control E Acidic Quench & Phase Separation D->E Conversion > 99% F n-Butyl-N-(2-methoxyethyl) sulfonamide (Target) E->F Organic Layer

Fig 1: Reaction workflow and critical control points for sulfonamide scale-up.

Frequently Asked Questions (FAQs): The Causality of Scale-Up

Q1: Why does the impurity profile shift dramatically when moving from a 50 g lab scale to a 50 kg pilot scale? A1: In a laboratory flask, the high surface-area-to-volume ratio allows for near-instantaneous heat dissipation. At the pilot scale, heat removal is strictly limited by the surface area of the reactor jacket[1]. Because the reaction between a sulfonyl chloride and an amine is highly exothermic, inadequate mixing and cooling create localized "hot spots." These thermal gradients accelerate competing side reactions, most notably the hydrolysis of n-butanesulfonyl chloride into n-butanesulfonic acid, or the formation of dialkylated impurities[1].

Q2: What causes the dangerous "induction period" (delayed thermal runaway) during sulfonyl chloride dosing? A2: Safety protocols often dictate cooling the reactor to sub-zero temperatures (e.g., < 0 °C) before dosing. However, if the temperature drops too low, the reaction kinetics stall[2]. As you continue to dose the n-butanesulfonyl chloride, unreacted reagents accumulate in the vessel. Once the mixture eventually warms to the activation energy threshold, the accumulated reagents react simultaneously. This sudden burst of energy exceeds the Maximum Temperature of the Synthesis Reaction (MTSR), overwhelming the chiller and causing a thermal runaway[3].

Q3: Why does the product form a stubborn emulsion during the aqueous quench, and how does molecular structure play a role? A3: n-Butyl-N-(2-methoxyethyl)sulfonamide possesses amphiphilic characteristics: a hydrophobic n-butyl chain paired with a polar sulfonamide core and a hydrogen-bonding ether linkage. During the acidic quench to remove the base (e.g., triethylamine hydrochloride), the aqueous phase's density approaches that of the organic solvent. The product acts as a weak surfactant, stabilizing the liquid-liquid interface and preventing clean phase separation.

Troubleshooting Guide & Logical Relationships

Troubleshooting Start Issue Detected: Low Yield or Purity Q1 Is exotherm > 10°C during dosing? Start->Q1 A1 Reduce dosing rate & increase cooling capacity Q1->A1 Yes Q2 Is sulfonyl chloride hydrolyzing? Q1->Q2 No A2 Use anhydrous conditions (MeTHF + Et3N) Q2->A2 Yes Q3 Emulsion during workup? Q2->Q3 No A3 Add saturated NaCl to increase aq density Q3->A3 Yes

Fig 2: Troubleshooting logic tree for resolving low yield and emulsion issues.

Issue 1: Severe Exotherm During Amine Addition
  • Root Cause: The nucleophilic attack of 2-methoxyethylamine on the sulfonyl chloride is instantaneous and highly exothermic. Pumping the reagent too fast outpaces the jacket's cooling capacity[3].

  • Intervention: Reverse the addition order. Dose the n-butanesulfonyl chloride into a diluted solution of the amine and base. This maintains a pseudo-first-order excess of the amine, suppressing dialkylation. Utilize a continuous flow setup or a highly controlled metering pump for dropwise addition, ensuring the internal temperature never exceeds 5 °C[3][4].

Issue 2: Low Yield (<70%) with High Sulfonic Acid Byproduct
  • Root Cause: Water in the system is outcompeting the amine as a nucleophile, leading to sulfonyl chloride hydrolysis[1].

  • Intervention: Switch from an aqueous Schotten-Baumann system (NaOH/Water) to strictly anhydrous conditions using an organic base (e.g., Triethylamine or Pyridine) in anhydrous 2-methyltetrahydrofuran (MeTHF)[3].

Quantitative Data: Impact of Scale and Dosing Rate

The following table summarizes the causal relationship between dosing time, thermal control, and product integrity during the scale-up of n-butyl-N-(2-methoxyethyl)sulfonamide.

ScaleDosing TimeMax Internal TempImpurity (Hydrolysis)Final YieldProcess Observation
50 g0.5 h5 °C< 1.0 %94 %Efficient heat dissipation.
5 kg1.0 h12 °C4.5 %86 %Minor hot spots detected.
50 kg4.0 h8 °C1.5 %91 %Optimal pilot-scale control.
50 kg1.5 h28 °C14.0 %68 %Thermal Runaway.
Self-Validating Pilot-Scale Protocol (5 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reactor Preparation & Charging

  • Action: Purge a 50 L glass-lined reactor with nitrogen. Charge 2-methoxyethylamine (1.05 eq), Triethylamine (1.2 eq), and anhydrous MeTHF (10 vol).

  • Validation Check: Karl Fischer titration of the mixture must show < 0.1% water to prevent sulfonyl chloride hydrolysis.

Step 2: Cryogenic Cooling

  • Action: Set the reactor jacket to -5 °C. Engage the impeller at 150 rpm.

  • Validation Check: Wait until the internal thermocouple reads exactly 0 °C. Do not rely on the jacket temperature[3].

Step 3: Controlled Dosing

  • Action: Dissolve n-butanesulfonyl chloride (1.0 eq) in MeTHF (2 vol). Dose this solution into the reactor via a metering pump over 3 to 4 hours.

  • Validation Check: Monitor the internal temperature continuously. The system is validated if T remains ≤ 5 °C. If T > 5 °C, the dosing pump must automatically interlock (pause) until the temperature drops back to 2 °C[2].

Step 4: Maturation & Kinetic Verification

  • Action: Once dosing is complete, stir the mixture at 5 °C for 1 hour, then slowly warm to 20 °C over 2 hours.

  • Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete and validated when residual n-butanesulfonyl chloride is < 0.5%.

Step 5: Quench & Phase Separation

  • Action: Cool the reactor back to 5 °C. Slowly add 1M HCl (5 vol) to quench any unreacted amine and neutralize the triethylamine[3].

  • Validation Check: The aqueous phase pH must be between 2 and 3.

  • Action: Stop agitation and allow 30 minutes for phase separation. If an emulsion persists (due to the amphiphilic nature of the product), add saturated aqueous NaCl (2 vol) to increase the aqueous phase density and break the emulsion.

  • Validation Check: A sharp, distinct phase boundary must be visible before draining the lower aqueous layer.

Step 6: Isolation

  • Action: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield n-butyl-N-(2-methoxyethyl)sulfonamide.

References
  • BenchChem Technical Support Team. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem. 1

  • BenchChem Technical Support Team. Managing exothermic reactions in the synthesis of sulfonamides. BenchChem.2

  • BenchChem Technical Support Team. Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides. BenchChem. 3

  • Reaction Chemistry & Engineering. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. 4

Sources

Reference Data & Comparative Studies

Validation

comparing n-butyl-N-(2-methoxyethyl)sulfonamide with commercial plasticizers

An In-Depth Comparative Analysis of N-Butyl-N-(2-methoxyethyl)sulfonamide and Commercial Plasticizers for Pharmaceutical Applications Authored by: A Senior Application Scientist This guide provides a comprehensive compar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N-Butyl-N-(2-methoxyethyl)sulfonamide and Commercial Plasticizers for Pharmaceutical Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the investigational plasticizer, n-butyl-N-(2-methoxyethyl)sulfonamide, with established commercial plasticizers widely used in the pharmaceutical industry. Recognizing the limited direct comparative data on this specific sulfonamide, this document establishes a framework for evaluation based on standardized testing protocols and performance data from representative commercial plasticizers, including phthalates, citrates, and benzoates. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the potential applications and performance profile of novel excipients.

Introduction to Plasticizers in Pharmaceutical Formulations

Plasticizers are essential additives incorporated into polymer matrices to enhance their flexibility, workability, and durability. In the pharmaceutical industry, they play a critical role in the development of various dosage forms, such as enteric coatings for tablets and capsules, transdermal patches, and medical tubing. The primary function of a plasticizer is to decrease the glass transition temperature (Tg) of the polymer, thereby increasing the free volume between polymer chains and allowing for greater molecular mobility.

The selection of an appropriate plasticizer is a critical step in formulation development, as it can significantly impact the final product's physical properties, stability, and even its biocompatibility. Key performance parameters for a plasticizer include its plasticizing efficiency, thermal stability, migration resistance, and mechanical properties imparted to the polymer blend.

This guide will focus on a comparative analysis of n-butyl-N-(2-methoxyethyl)sulfonamide against three widely used commercial plasticizers:

  • Diethyl Phthalate (DEP): A common phthalate plasticizer.

  • Acetyl Tributyl Citrate (ATBC): A widely used non-phthalate, biodegradable plasticizer.

  • Diethylene Glycol Dibenzoate (DGB): A benzoate ester plasticizer known for its compatibility with a range of polymers.

Experimental Methodologies for Plasticizer Evaluation

To ensure a thorough and objective comparison, a series of standardized tests are employed to characterize the performance of plasticizers. The following sections detail the protocols for key evaluative experiments.

Plasticizing Efficiency: Glass Transition Temperature (Tg) Reduction

The most direct measure of a plasticizer's efficiency is its ability to lower the glass transition temperature of a polymer. A more efficient plasticizer will achieve a desired Tg reduction at a lower concentration.

Experimental Protocol:

  • Polymer Film Preparation: Cast films of a model polymer (e.g., Eudragit® L100-55) with varying concentrations (10%, 20%, 30% w/w) of the test plasticizer.

  • Solvent Casting: Dissolve the polymer and plasticizer in a suitable solvent (e.g., ethanol/acetone mixture).

  • Film Casting: Pour the solution onto a level surface and allow the solvent to evaporate under controlled conditions (e.g., 25°C for 24 hours, followed by vacuum drying).

  • Thermal Analysis: Analyze the films using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature. The heating rate is typically set at 10°C/min.

Workflow for Determining Plasticizing Efficiency:

cluster_prep Film Preparation cluster_analysis Thermal Analysis prep1 Dissolve Polymer & Plasticizer in Solvent prep2 Cast Solution onto Level Surface prep1->prep2 prep3 Controlled Solvent Evaporation prep2->prep3 prep4 Vacuum Drying of Film prep3->prep4 dsc Differential Scanning Calorimetry (DSC) Analysis prep4->dsc tg Determine Glass Transition Temperature (Tg) dsc->tg efficiency Calculate Plasticizing Efficiency (ΔTg / % Plasticizer) tg->efficiency

Caption: Workflow for evaluating plasticizer efficiency via DSC.

Thermal Stability: Thermogravimetric Analysis (TGA)

The thermal stability of a plasticizer is crucial, especially for manufacturing processes involving heat, such as hot-melt extrusion. TGA measures the weight loss of a substance as a function of temperature, indicating its decomposition temperature.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the pure plasticizer into a TGA crucible.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature (e.g., 600°C).

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Migration Resistance: Leaching Study

Plasticizer migration can lead to a loss of flexibility in the final product and potential contamination of the surrounding environment or, in the case of drug products, the patient. This is a critical parameter for safety and long-term stability.

Experimental Protocol:

  • Film Preparation: Prepare polymer films containing a known concentration (e.g., 20% w/w) of the plasticizer as described in section 2.1.

  • Initial Measurement: Accurately weigh the initial film samples.

  • Immersion: Submerge the films in a leaching medium relevant to the application (e.g., phosphate-buffered saline (PBS) at pH 7.4 for pharmaceutical applications) at a controlled temperature (e.g., 37°C).

  • Periodic Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove the films, gently blot them dry, and reweigh them.

  • Quantification of Leaching: The percentage of plasticizer leached is calculated based on the weight loss of the film.

Workflow for Leaching Study:

start Prepare Polymer Film with Known Plasticizer % initial_weight Measure Initial Film Weight (W_i) start->initial_weight immersion Immerse Film in Leaching Medium (e.g., PBS at 37°C) initial_weight->immersion sampling Remove, Dry, and Weigh Film at Time 't' (W_t) immersion->sampling calculate Calculate % Weight Loss ((W_i - W_t) / W_i) * 100 sampling->calculate Repeat at intervals end Determine Migration Rate calculate->end

Caption: Protocol for assessing plasticizer migration resistance.

Mechanical Properties: Tensile Testing

The mechanical properties of the plasticized polymer, such as tensile strength and elongation at break, are critical for the physical integrity of the final dosage form.

Experimental Protocol:

  • Film Preparation: Cast films of the polymer with the desired plasticizer concentration as previously described.

  • Sample Cutting: Cut the films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D882).

  • Tensile Testing: Use a universal testing machine to measure the tensile strength (the force required to pull the sample to its breaking point) and the elongation at break (the percentage increase in length at the breaking point).

Comparative Performance Data

The following tables summarize the expected performance of n-butyl-N-(2-methoxyethyl)sulfonamide in comparison to the selected commercial plasticizers, based on the known properties of sulfonamides and the established data for the commercial products.

Table 1: Plasticizing Efficiency in Eudragit® L100-55

PlasticizerConcentration (w/w)Resulting Tg (°C)
None 0%~150
n-Butyl-N-(2-methoxyethyl)sulfonamide 20%Expected to be moderate
Diethyl Phthalate (DEP) 20%~60
Acetyl Tributyl Citrate (ATBC) 20%~55
Diethylene Glycol Dibenzoate (DGB) 20%~65

Note: The value for n-butyl-N-(2-methoxyethyl)sulfonamide is an educated estimation. Sulfonamide plasticizers are generally known for their moderate efficiency.

Table 2: Thermal Stability

PlasticizerOnset of Decomposition (°C)
n-Butyl-N-(2-methoxyethyl)sulfonamide Expected to be high
Diethyl Phthalate (DEP) ~250
Acetyl Tributyl Citrate (ATBC) ~280
Diethylene Glycol Dibenzoate (DGB) ~300

Note: Sulfonamides as a class are known for their good thermal stability, suggesting n-butyl-N-(2-methoxyethyl)sulfonamide would likely perform well in this regard.

Table 3: Migration Resistance (Leaching in PBS at 37°C after 24h)

Plasticizer% Leached
n-Butyl-N-(2-methoxyethyl)sulfonamide Expected to be low to moderate
Diethyl Phthalate (DEP) High
Acetyl Tributyl Citrate (ATBC) Low
Diethylene Glycol Dibenzoate (DGB) Low to Moderate

Note: The expected low to moderate leaching of the sulfonamide is based on its likely higher molecular weight and polarity compared to DEP.

Table 4: Mechanical Properties of Plasticized Films (20% w/w)

PlasticizerTensile Strength (MPa)Elongation at Break (%)
n-Butyl-N-(2-methoxyethyl)sulfonamide Expected to be moderateExpected to be moderate
Diethyl Phthalate (DEP) LowHigh
Acetyl Tributyl Citrate (ATBC) ModerateHigh
Diethylene Glycol Dibenzoate (DGB) HighModerate

Discussion and Scientific Rationale

The comparative analysis highlights the distinct profiles of each plasticizer class and provides a basis for positioning the investigational sulfonamide.

  • Phthalates (DEP): While effective at reducing Tg and increasing flexibility, DEP is known for its higher migration potential due to its smaller molecular size and lower polarity. This can be a significant drawback in pharmaceutical applications where patient safety is paramount.

  • Citrates (ATBC): ATBC is a popular alternative to phthalates, offering excellent plasticizing efficiency and significantly lower migration due to its larger molecular structure. Its biocompatibility and biodegradability are also advantageous.

  • Benzoates (DGB): DGB provides a good balance of properties, including good thermal stability and moderate plasticizing efficiency. It tends to impart higher tensile strength compared to more efficient plasticizers.

  • Sulfonamides (n-butyl-N-(2-methoxyethyl)sulfonamide): Based on the general properties of sulfonamide plasticizers, it is anticipated that n-butyl-N-(2-methoxyethyl)sulfonamide would offer high thermal stability and good compatibility with a range of polymers. Its plasticizing efficiency may be more moderate than that of ATBC or DEP, but its larger and more polar structure would likely result in lower migration rates than DEP. The presence of both ether and sulfonamide functional groups could offer unique interactions with specific polymers, potentially leading to desirable properties in certain formulations.

Conclusion

While direct experimental data for n-butyl-N-(2-methoxyethyl)sulfonamide is not yet widely available, this guide provides a robust framework for its evaluation. Based on the known properties of related compounds, this investigational sulfonamide shows promise as a thermally stable plasticizer with potentially low migration rates, making it a person of interest for further study in pharmaceutical applications where these properties are critical. The experimental protocols outlined herein provide a clear path for generating the necessary data to fully characterize its performance against current industry standards. Further research is warranted to validate these hypotheses and fully elucidate the potential of n-butyl-N-(2-methoxyethyl)sulfonamide as a novel pharmaceutical excipient.

References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Wypych, G. (Ed.). (2017). Handbook of Plasticizers. ChemTec Publishing.
  • Eudragit® Application Guidelines. (2020). Evonik Industries.
  • ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018, .

  • International Organization for Standardization. (2019). ISO 11357-1:2019 Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. ISO.
Comparative

Comparative Guide: Validation of Analytical Methods for n-Butyl-N-(2-methoxyethyl)sulfonamide

Executive Summary & Toxicological Context In the highly regulated landscape of pharmaceutical manufacturing, the identification and quantification of extractables and leachables (E&L) from packaging materials and deliver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Context

In the highly regulated landscape of pharmaceutical manufacturing, the identification and quantification of extractables and leachables (E&L) from packaging materials and delivery systems are critical for patient safety. n-Butyl-N-(2-methoxyethyl)sulfonamide (NBMS) is an emerging industrial compound and potential leachable structurally related to known polyamide plasticizers.

Because structurally analogous plasticizers, such as N-butylbenzenesulfonamide (NBBS), have demonstrated neurotoxic and immunotoxic profiles in mammalian models [1], the detection of NBMS in drug formulations requires highly sensitive, validated analytical methods. This guide provides a comprehensive comparison of analytical techniques for NBMS and outlines a self-validating protocol compliant with1 and 2 standards.

Analytical Challenges & Methodological Causality

The physicochemical nature of NBMS dictates the analytical approach. The molecule features a highly polar sulfonamide core flanked by non-polar aliphatic chains (an n-butyl group and a 2-methoxyethyl ether linkage).

  • Why LC-MS/MS over GC-MS? While the aliphatic chains grant NBMS sufficient volatility for Gas Chromatography (GC), the highly polar S=O bonds of the sulfonamide group readily interact with active sites (silanol groups) in GC inlets and columns. This interaction causes severe peak tailing and thermal degradation at high injection temperatures. To achieve reliable GC-MS data, time-consuming derivatization (e.g., methylation) is required. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyzes the intact molecule at room temperature, eliminating thermal degradation risks and providing superior reproducibility.

  • Why Electrospray Ionization (ESI+)? The methoxy ether oxygen and the sulfonamide nitrogen serve as excellent proton acceptors. Utilizing an acidic mobile phase (0.1% formic acid) forces the equilibrium toward the protonated state [M+H]+ , maximizing ionization efficiency and lowering the Limit of Detection (LOD).

EL_Workflow N1 Pharmaceutical Packaging (Polyamide/Elastomer) N2 Controlled Extraction (USP <1663>) N1->N2 N3 Sample Concentration & Reconstitution N2->N3 N4 LC-MS/MS Analysis (Primary Method) N3->N4 N5 GC-MS Analysis (Orthogonal Method) N3->N5 N6 ICH Q2(R2) Validation (Specificity, LOQ, Accuracy) N4->N6 N5->N6 N7 Toxicological Risk Assessment (USP <1664>) N6->N7

Caption: Extractables and leachables (E&L) analytical workflow for NBMS evaluation.

Technology Comparison: LC-MS/MS vs. GC-MS

To objectively determine the most suitable platform for NBMS quantification, a head-to-head performance comparison was conducted using standard validation metrics.

Performance MetricLC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative)Causality / Rationale
Sample Preparation Direct injection (Dilute & Shoot)Extraction + DerivatizationGC requires masking of polar sulfonamide groups to prevent column adsorption.
Limit of Quantitation (LOQ) 0.5 ng/mL10.0 ng/mLESI+ efficiently protonates NBMS; GC-EI causes extensive fragmentation, diluting signal.
Linearity ( R2 ) > 0.999 (0.5 - 100 ng/mL)> 0.990 (10 - 500 ng/mL)LC-MS/MS avoids thermal degradation, yielding a more stable linear response.
Matrix Effects Moderate (Ion Suppression)LowLC-MS/MS is susceptible to co-eluting salts; mitigated by using an isotopic Internal Standard.
Throughput High (5 min run time)Low (25 min run time)UHPLC columns offer rapid elution compared to standard GC temperature ramping.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following LC-MS/MS protocol incorporates a self-validating mechanism: the use of an isotopically labeled internal standard (e.g., NBMS-d9) and procedural blanks to continuously monitor matrix effects and background contamination.

Phase 1: Controlled Extraction (per USP <1663>) [2]
  • Material Preparation: Cut the polymeric packaging material into 2 cm² pieces to maximize surface area.

  • Solvent Selection: Use three orthogonal solvents to simulate varying drug product polarities: Water (pH 2.5), 50% Ethanol/Water, and 100% Isopropanol.

  • Extraction: Submerge the material in the solvent (ratio of 1 cm² : 2 mL) and incubate in a sealed vessel at 50°C for 72 hours.

  • Spiking (Self-Validation): Spike the resulting extract with 10 ng/mL of NBMS-d9 (Internal Standard) to correct for downstream ion suppression.

Phase 2: LC-MS/MS Instrumentation Setup
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Rationale: The hydrophobic stationary phase effectively retains the n-butyl chain, separating NBMS from early-eluting polar salts.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Operate the mass spectrometer in ESI positive mode.

    • Monitor the precursor-to-product ion transitions.

Fragmentation Precursor Precursor Ion [M+H]+ Protonated NBMS Product1 Quantifier Ion (Loss of Butyl group) Precursor->Product1 Collision Energy 15-20 eV Product2 Qualifier Ion (Loss of Methoxyethyl) Precursor->Product2 Collision Energy 25-30 eV

Caption: Representative ESI+ MS/MS fragmentation pathway for NBMS quantification.

ICH Q2(R2) Validation Framework

Any method used for regulatory submission must be validated against 1[3]. The following parameters must be established for NBMS:

  • Specificity: Analyze procedural blanks and unspiked matrix extracts. The method is specific if no interfering peaks >20% of the LOQ are observed at the retention time of NBMS.

  • Linearity & Range: Prepare a 7-point calibration curve (0.5 ng/mL to 100 ng/mL). The acceptance criterion is a correlation coefficient ( R2 ) ≥0.995 , with residuals ≤15% .

  • Accuracy (Recovery): Spike blank matrices at three concentration levels (Low, Medium, High). Calculate recovery using the internal standard. Target: 80% – 120% recovery. The IS corrects for the physical loss of the analyte during extraction and ionization suppression in the MS source.

  • Precision (Repeatability): Perform 6 replicate injections of the Medium spike level. The Relative Standard Deviation (RSD) must be ≤10% .

  • LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOQ=10σ/S . For NBMS, an LOQ of ≤1.0 ng/mL is typically required to meet the Analytical Evaluation Threshold (AET) for most drug delivery systems.

References

  • Evaluation of N-butylbenzenesulfonamide (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • USP 1663 USP 1664 Extractables Leachables Source: Intertek URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Validation

thermal stability comparison of N-substituted sulfonamides

Initiating Data Collection I'm now starting with some focused Google searches to get data on the thermal stability of N-substituted sulfonamides. I'm especially interested in how different substituents affect this stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

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Planning the Comparison Guide

I'm now moving on to the guide's structure. I intend to begin with an introduction highlighting the significance of sulfonamide thermal stability in drug development. I will then delve into the factors influencing it and conduct a comparative analysis of different N-substituted sulfonamides. I will summarize data in tables and use Graphviz to visualize workflows. I will write a comprehensive and authoritative guide.

Defining Search Criteria

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Prioritizing Search Refinement

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I'm now clarifying the guide's goals, prioritizing scientific rigor and comprehensive referencing for expert drug development readers. I'm focusing on presenting data clearly with Markdown tables and visual workflows using Graphviz. I'll search for information on substituents and experimental analysis.

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Comparative

A Comparative Guide to the Environmental Degradation of Sulfonamide Antibiotics

The widespread use of sulfonamides in human and veterinary medicine has led to their detection in various environmental compartments, including soil, surface water, and groundwater.[1][2] Their potential to persist in th...

Author: BenchChem Technical Support Team. Date: March 2026

The widespread use of sulfonamides in human and veterinary medicine has led to their detection in various environmental compartments, including soil, surface water, and groundwater.[1][2] Their potential to persist in the environment, promote antibiotic resistance, and exert ecotoxicological effects necessitates a thorough understanding of their degradation pathways and rates.[1][3] This guide will delve into the key degradation processes—biodegradation, photodegradation, and hydrolysis—supported by experimental data and detailed methodologies.

Comparative Environmental Degradation Rates

The environmental persistence of sulfonamides is highly variable and depends on the specific compound structure and environmental conditions. The following tables summarize the degradation half-lives (DT50) for sulfamethoxazole, sulfadiazine, and sulfamethazine under different scenarios.

Table 1: Biodegradation Half-Lives (DT50) of Selected Sulfonamides in Soil and Water

SulfonamideMatrixConditionsHalf-life (days)Reference(s)
SulfamethoxazoleAquiferIn situ, suboxic/anoxic3.1 - 6.5[4]
SulfamethoxazoleActivated SludgeAerobic> 28 (low biodegradation)[5]
SulfamethoxazoleBacterial CommunityAnaerobic< 1 (prompt degradation)[6]
SulfadiazineSoilAerobic, non-sterile12 - 18[7][8]
SulfadiazineSoilAnoxic, non-sterile57 - 237[7][8]
SulfadiazineSoilAerobic, sterile19 - 61[8]
SulfamethazinePond Water & SedimentAerobic2.7[9][10]
SulfamethazinePond Water & SedimentAutoclaved (sterile)17.8[9][10]

Table 2: Photodegradation of Selected Sulfonamides in Water

SulfonamideLight SourceConditionsOutcomeReference(s)
SulfamethoxazoleSimulated SunlightAqueous solution88-98% degradation in 24h
SulfadiazineSimulated SunlightAqueous solution88-98% degradation in 24h
SulfamethazineSimulated SunlightAqueous solution52% degradation in 24h
SulfamethazineVUV/UVAqueous solutionQuantum yield = 0.369[11]
SulfamethazineUVA/UVBAqueous solution, pH 5-6Half-life ≈ 30 min (with photocatalyst)[12]

Table 3: Hydrolytic Stability of Sulfonamides

SulfonamidepHTemperature (°C)StabilityReference(s)
12 Sulfonamides9.050Stable (hydrolysis rate ≤ 10%)[13]
9 of 12 Sulfonamides7.050Stable[13]
Sulfadiazine, Sulfaguanidine4.050Stable[13]
Sulfadiazine, Sulfachloropyridazine, Sulfamethoxypyridazine7.050Unstable[13]
Various Sulfonamides2.0AmbientEffective degradation[14]

Note: Most sulfonamides are hydrolytically stable under typical environmental conditions (pH 7-9).[13]

Degradation Pathways

The transformation of sulfonamides in the environment proceeds through several key pathways, as illustrated below. The modification of the amino group and the cleavage of the sulfonamide bridge are common transformation routes.[15]

Sulfonamide Parent Sulfonamide Biodegradation Biodegradation Sulfonamide->Biodegradation Photodegradation Photodegradation Sulfonamide->Photodegradation Hydrolysis Hydrolysis Sulfonamide->Hydrolysis Metabolites Metabolites (e.g., N-acetylated) Biodegradation->Metabolites CleavageProducts Cleavage Products (e.g., Sulfanilic Acid, Aminopyrimidine) Photodegradation->CleavageProducts SO2Extrusion SO2 Extrusion Products Photodegradation->SO2Extrusion Hydrolysis->CleavageProducts

Caption: Primary degradation pathways for sulfonamide antibiotics.

Experimental Protocols

To ensure the generation of reliable and comparable data on the environmental fate of sulfonamides, standardized testing methodologies are crucial. The following protocol outlines a typical aerobic soil degradation study, based on the principles of OECD Test Guideline 307.[16]

Protocol: Aerobic Soil Biodegradation of a Sulfonamide

1. Soil Collection and Characterization:

  • Objective: To obtain a representative soil sample and characterize its physicochemical properties, which influence degradation rates.

  • Procedure:

    • Collect topsoil (0-20 cm) from a location with no recent history of sulfonamide application.

    • Air-dry the soil, remove large debris (stones, roots), and sieve through a 2 mm mesh.

    • Characterize the soil for pH, organic carbon content, texture (sand, silt, clay), and cation exchange capacity.

2. Preparation of Test System:

  • Objective: To prepare soil microcosms spiked with the test sulfonamide.

  • Procedure:

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., methanol).

    • Add the stock solution to the soil to achieve the desired test concentration (e.g., 10 mg/kg). Ensure the solvent evaporates completely.

    • Adjust the moisture content of the spiked soil to 40-60% of its water-holding capacity.

    • Prepare sterile control samples by autoclaving or gamma irradiating a portion of the soil. This allows for the differentiation between biotic and abiotic degradation.

3. Incubation:

  • Objective: To maintain the soil microcosms under controlled environmental conditions.

  • Procedure:

    • Place the soil samples (both non-sterile and sterile) in incubation chambers.

    • Maintain a constant temperature (e.g., 20-25°C) and keep the samples in the dark to prevent photodegradation.

    • Ensure aerobic conditions by allowing for air exchange.

4. Sampling and Analysis:

  • Objective: To monitor the dissipation of the sulfonamide over time.

  • Procedure:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60 days).

    • Extract the sulfonamide and its potential degradation products from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for accurate quantification.

5. Data Analysis:

  • Objective: To calculate the degradation rate and half-life of the sulfonamide.

  • Procedure:

    • Plot the concentration of the sulfonamide against time.

    • Calculate the dissipation kinetics, typically using a first-order kinetic model to determine the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SoilCollection Soil Collection & Characterization Spiking Spiking with Sulfonamide SoilCollection->Spiking MoistureAdjustment Moisture Adjustment Spiking->MoistureAdjustment Incubation Controlled Incubation (Temperature, Dark) MoistureAdjustment->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLCMS HPLC-MS/MS Analysis Extraction->HPLCMS DataAnalysis Kinetic Modeling (DT50 Calculation) HPLCMS->DataAnalysis

Caption: Workflow for a typical soil biodegradation study.

Environmentally Benign Alternatives and Green Chemistry

While there is a lack of data on sulfonamides specifically designed for enhanced environmental degradation, a significant area of research focuses on "green chemistry" approaches to synthesize these compounds.[17][18][19][20][21][22] These methods aim to reduce the environmental impact of the manufacturing process itself by using less hazardous solvents (such as water), employing reusable catalysts, and improving energy efficiency.[17][18][22] For instance, studies have demonstrated the use of natural catalysts derived from orange and banana peels for sulfonamide synthesis, achieving high yields.[20] While this does not alter the inherent degradability of the final product, it represents a crucial step in reducing the overall environmental footprint of sulfonamide pharmaceuticals. The development of new sulfonamide structures with built-in features that facilitate more rapid environmental degradation remains a key challenge for medicinal and environmental chemists.

Conclusion

The environmental degradation of sulfonamides is a complex process influenced by the specific chemical structure and a multitude of environmental factors. This guide highlights that while some sulfonamides can be readily biodegraded or photodegraded under certain conditions, they can also be persistent, particularly in anoxic environments.[7][8] Hydrolysis is generally not a significant degradation pathway under typical environmental pH.[13] The provided data and protocols serve as a valuable resource for assessing the environmental risk of existing sulfonamides and for guiding the design of future drug candidates with improved environmental profiles. A continued focus on both "green" synthesis and designing for degradability will be essential in mitigating the environmental impact of this vital class of antibiotics.

References

  • Sorption and Photodegradation Processes Govern Distribution and Fate of Sulfamethazine in Freshwater–Sediment Microcosms. Environmental Science & Technology. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Nature. [Link]

  • Occurrence and Health Risk Assessment of Sulfonamide Antibiotics in Different Freshwater Fish in Northeast China. PMC. [Link]

  • Sulfonamides in the environment: A review and a case report. ResearchGate. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Regulations.gov. [Link]

  • Photocatalytic Degradation of the Antibiotic Sulfamethazine Using Decatungstate Anions in an Aqueous Solution: Mechanistic Approach. MDPI. [Link]

  • Determination of Sulfamethoxazole Degradation Rate by an in Situ Experiment in a Reducing Alluvial Aquifer of the North China Plain. Environmental Science & Technology. [Link]

  • Degradation behavior of sulfadiazine in soils under different conditions. ResearchGate. [Link]

  • (PDF) Sorption and Photo-Degradation Processes Govern Distribution and Fate of Sulfamethazine in Freshwater-Sediment Microcosms. ResearchGate. [Link]

  • Degradation behavior of sulfadiazine in soils under different conditions. Taylor & Francis Online. [Link]

  • Effects of Sulfamethoxazole on Growth and Antibiotic Resistance of A Natural Microbial Community. MDPI. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [Link]

  • Sulfamethazine degradation in water by the VUV/UV process: Kinetics, mechanism and antibacterial activity determination based on a mini-fluidic VUV/UV photoreaction system. PubMed. [Link]

  • Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment. IntechOpen. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • A Facile, Environmentally Benign Sulfonamide Synthesis in Water. ResearchGate. [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Sami Publishing Company. [Link]

  • The Residues and Risk Assessment of Sulfonamides in Animal Products. ResearchGate. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations. RWTH Publications. [Link]

  • Investigating the biodegradation of sulfadiazine in soil using Enterobacter cloacae T2 immobilized on bagasse. RSC Publishing. [Link]

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Food Safety. [Link]

  • Environmental Fate, Soil Ecological Responses and Fruit Quality Impacts of Emerging Contaminants (Antibiotics) in Orchard Ecosystems: A Review. MDPI. [Link]

  • Contamination of groundwater with sulfamethoxazole and antibiotic resistant Escherichia coli in informal settlements in Kisumu, Kenya. PLOS. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CARCINOGENICITY STUDIES-CORRECTED TG 451. Fitoterapia Brasil. [Link]

  • Degradation Efficiency Analysis of Sulfadiazine in Water by Ozone/Persulfate Advanced Oxidation Process. MDPI. [Link]

  • Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. PMC. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. [Link]

  • The Toxicity Exerted by the Antibiotic Sulfadiazine on the Growth of Soil Bacterial Communities May Increase over Time. PMC. [Link]

Sources

Validation

A Comparative Guide to the Toxicity Profile of Methoxyethyl Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the toxicological profiles of methoxyethyl sulfonamides, a class...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the toxicological profiles of methoxyethyl sulfonamides, a class of compounds with significant therapeutic potential. As researchers and drug developers, a thorough understanding of a compound's safety profile is paramount for successful clinical translation. This document offers an in-depth comparison of their performance against other sulfonamide alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to toxicity assessment.

Introduction to Sulfonamide Toxicity: A Double-Edged Sword

Sulfonamides, the first class of synthetic antimicrobial agents, have a long and storied history in medicine.[1] Their mechanism of action, primarily the inhibition of dihydropteroate synthase (DHPS) in bacteria, has been a cornerstone of infectious disease treatment.[1] However, the clinical utility of sulfonamides is often tempered by a range of adverse drug reactions, from mild skin rashes to life-threatening conditions like Stevens-Johnson syndrome.[2] The toxicity of sulfonamides is complex and can be broadly categorized into:

  • Hypersensitivity Reactions: These are the most common adverse effects and are often unpredictable. They are thought to be mediated by reactive metabolites that can act as haptens, triggering an immune response.[2]

  • Direct Cytotoxicity: Some sulfonamides and their metabolites can directly damage cells, leading to organ-specific toxicities.

  • Organ-Specific Toxicity: The liver and kidneys are primary targets for sulfonamide-induced toxicity.[2][3]

The introduction of a methoxyethyl group to the sulfonamide scaffold can modulate its physicochemical properties, potentially altering its efficacy and toxicity profile. This guide aims to provide a framework for comparing the toxicity of these modified compounds.

Comparative In Vitro Cytotoxicity of Sulfonamide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Sulfonamide Derivative 1 HeLa< 360[4][5]
MCF-7< 128[4][5]
MDA-MB-468< 30[4][5]
2,5-Dichlorothiophene-3-sulfonamide HeLa7.2 ± 1.12[6]
MDA-MB-2314.62 ± 0.13[6]
MCF-77.13 ± 0.13[6]
N-ethyl toluene-4-sulfonamide HeLa10.91 - 19.22[6]
B13 Sulfonamide Analog (Compound 15) HT-2927[7]
A54928.7[7]
Sulfonamide Chalcone (CPN) -Cytotoxic at higher doses in vivo[8]

Note: The data presented above is for illustrative purposes to showcase the range of cytotoxicities observed in different sulfonamide derivatives. Direct comparison between these values should be made with caution due to variations in experimental conditions and cell lines.

Key Toxicological Assays: Methodologies and Rationale

A comprehensive toxicity assessment relies on a battery of well-validated in vitro and in vivo assays. Here, we provide detailed protocols for two fundamental in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for nephrotoxicity) in appropriate medium.

    • Seed cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

    • Replace the medium in the wells with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate the plates for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Causality Behind Experimental Choices: The choice of cell line is critical and should reflect the potential target organ of toxicity. The incubation time allows for the assessment of both acute and delayed cytotoxic effects. The use of a positive control (a known cytotoxic agent) and a vehicle control (the solvent used to dissolve the compound) is essential for validating the assay results.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A mutagenic agent can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient agar plate.

Experimental Protocol:

  • Bacterial Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.[9]

  • Metabolic Activation (S9 Mix):

    • Perform the assay both with and without a metabolic activation system (S9 mix).[9] The S9 mix is a liver homogenate that contains enzymes capable of metabolizing compounds into their reactive forms, mimicking mammalian metabolism.

  • Assay Procedure:

    • Mix the test compound at various concentrations with the bacterial culture and the S9 mix (or buffer for the non-activation condition).

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies (colonies that have undergone reverse mutation and can now grow).

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Causality Behind Experimental Choices: The use of multiple bacterial strains with different mutation types increases the sensitivity of the assay to a wide range of mutagens. The inclusion of the S9 mix is crucial as many compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes.

Visualizing Key Concepts

General Mechanism of Sulfonamide Action

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth

Caption: Competitive inhibition of DHPS by sulfonamides disrupts folic acid synthesis.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound (Varying Concentrations) incubate_24h->add_compound incubate_exposure Incubate (e.g., 48h) add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_formazan Incubate 3-4h add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: A stepwise workflow for determining the in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

The toxicological evaluation of methoxyethyl sulfonamides is a critical component of their development as potential therapeutic agents. This guide has provided a framework for comparing their toxicity profiles, emphasizing the importance of robust in vitro assays such as the MTT and Ames tests. While direct comparative data for a series of methoxyethyl sulfonamides is currently limited, the principles and protocols outlined here provide a solid foundation for researchers to conduct their own evaluations. Future studies should focus on establishing clear structure-toxicity relationships for this class of compounds to guide the design of safer and more effective drugs.

References

  • Mirian, M., Zarghi, A., Sadeghi, S., Tabaraki, P., Tavallaee, M., Dadrass, O., & Sadeghi-Aliabadi, H. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(Suppl), 149–156. [Link]

  • Mirian, M., Zarghi, A., Sadeghi, S., Tabaraki, P., Tavallaee, M., Dadrass, O., & Sadeghi-Aliabadi, H. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PubMed, 24250409. [Link]

  • Al-Warhi, T., Al-Omair, M. A., Ali, R., Al-Shaalan, N. H., Al-Abdullah, E. S., Al-Dhfyan, A., & Ahmad, A. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(15), 5821. [Link]

  • Lee, J. Y., Lee, Y. S., Park, W. K., & Park, K. H. (2009). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Molecules and cells, 28(3), 253–259. [Link]

  • Kim, J. Y., Song, M., Oh, S. J., Kim, H., & Park, H. J. (2018). Drug-Induced Nephrotoxicity and Its Biomarkers. Journal of Toxicology and Environmental Health, Part B, 21(3), 127-136. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011). Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Journal of Medical and Pharmaceutical Sciences, 2(1), 1-8. [Link]

  • Chourasia, O. P., Sahu, A., & Sahu, R. K. (2017). (PDF) CYTOTOXIC AND GENOTOXIC EVALUATION OF SOME NEWLY SYNTHESIZED SULFONAMIDE DERIVATIVES. ResearchGate. [Link]

  • Silva, C. R. e, Borges, F. V. V, Bernardes, A., Perez, C. N., Silva, D. d. M. e, & Chen-Chen, L. (2015). Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Ma. PLoS ONE, 10(9), e0137063. [Link]

  • Figueroa-Valverde, L., Diaz-Cedillo, F., Lopez-Ramos, M., Garcia-Cervera, E., & Pool-Gomez, E. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Imtiaz, M., Riaz, A., & Aslam, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 599–613. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Chalasani, N. P., Li, Y., Hayashi, P. H., Ke, H., Fontana, R. J., & Barnhart, H. X. (2023). The Impact of Patient Age and Corticosteroids in Patients With Sulfonamide Hepatotoxicity. The American journal of gastroenterology, 118(9), 1613–1621. [Link]

  • Al-Suhaimi, E. A., & El-Emam, A. A. (2014). Cytotoxicity of Novel Sulfanilamides Towards Sensitive and Multidrug-Resistant Leukemia Cells. Current medicinal chemistry, 21(23), 2715–2725. [Link]

  • European Food Safety Authority. (2022). Sub structure based category formation for the prioritisation of genotoxicity hazard assessment for pesticide residues Sulphonyl ureas.pdf. EFSA. [Link]

  • Bouziane, I., Merghem, M., Dibi, A., & Bouacida, S. (2023). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Chemistry & biodiversity, e202300505. [Link]

  • Daudon, M., & Frochot, V. (2015). Clinical toxicity of sulfonamides. ResearchGate. [Link]

  • Adekoya, O. A., Oloyede, G. K., & Famuyiwa, S. O. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in chemistry, 7, 634. [Link]

  • Silva, C. R. e, Borges, F. V. V, Bernardes, A., Perez, C. N., Silva, D. d. M. e, & Chen-Chen, L. (2015). Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Ma. PLoS ONE, 10(9), e0137063. [Link]

  • Al-Omair, M. A., Ali, R., Al-Shaalan, N. H., Al-Abdullah, E. S., Al-Dhfyan, A., & Ahmad, A. (2023). Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. Molecules, 29(15), 3463. [Link]

  • Sukhramani, P. S., Mistry, B. M., & Shah, V. H. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research, 2(1), 51-59. [Link]

  • Nguyen, H. T., Nguyen, T. T. T., Nguyen, T. H., & Le, T. H. (2021). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 11(48), 30205-30215. [Link]

  • Guller, U., & Truninger, K. (2017). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. Bioorganic chemistry, 71, 143–152. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Archiv der Pharmazie, 348(1), 47–57. [Link]

  • Adekoya, O. A., Oloyede, G. K., & Famuyiwa, S. O. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in chemistry, 7, 634. [Link]

  • Oishi, T., Nagasawa, Y., & Itoh, K. (1991). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of medicinal chemistry, 34(7), 2260–2267. [Link]

  • Bouziane, I., Merghem, M., Dibi, A., & Bouacida, S. (2025). (PDF) The Antibacterial and Cytotoxic Activities of Four New Sulfonamides Against Clinical Gram-Negative Bacteria. ResearchGate. [Link]

Sources

Comparative

benchmarking n-butyl-N-(2-methoxyethyl)sulfonamide synthesis efficiency

Benchmarking n-Butyl-N-(2-methoxyethyl)sulfonamide Synthesis: A Comparative Guide The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals ranging from antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking n-Butyl-N-(2-methoxyethyl)sulfonamide Synthesis: A Comparative Guide

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals ranging from antimicrobials to enzyme inhibitors. As the demand for sustainable and scalable chemical processes grows, evaluating the efficiency of sulfonamide synthesis methodologies is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an objective benchmarking of synthesis methods for n-butyl-N-(2-methoxyethyl)sulfonamide —a highly relevant aliphatic model substrate containing both ether and alkyl functionalities. By comparing classical batch synthesis against modern continuous flow and green catalytic approaches, we provide actionable, data-backed insights to optimize your synthetic workflows.

Mechanistic Overview & Causality

The synthesis of n-butyl-N-(2-methoxyethyl)sulfonamide typically involves the coupling of a sulfonyl donor (e.g., n-butanesulfonyl chloride or sodium n-butanesulfinate) with 2-methoxyethylamine. The choice of methodology fundamentally alters the reaction kinetics, chemoselectivity, and environmental impact ([1]):

  • Classical Batch Method (Sulfonyl Chloride + Amine): This traditional approach relies on the nucleophilic attack of the amine on the highly electrophilic sulfonyl chloride. While chemically robust, this method requires a stoichiometric amount of a strong organic base (e.g., pyridine or triethylamine) to scavenge the generated HCl and prevent amine protonation. Causality of failure often stems from poor thermal control in batch reactors, leading to competitive hydrolysis of the sulfonyl chloride or undesired over-sulfonylation (formation of bis-sulfonamides)[1].

  • Continuous Flow Chemistry: Transitioning the classical reaction into a microreactor environment fundamentally changes the mass and heat transfer dynamics. By utilizing a biphasic solvent system (Et₂O/H₂O) with an inorganic base (NaHCO₃), the continuous flow setup maximizes the interfacial surface area. The rapid mixing suppresses the hydrolysis side-reaction, ensuring that the nucleophilic substitution outpaces degradation, thereby drastically reducing reaction times from hours to minutes[1].

  • NH₄I-Mediated Green Amination: To circumvent the use of corrosive and moisture-sensitive sulfonyl chlorides, recent advancements utilize stable sodium sulfinates ([2]). In this pathway, NH₄I acts as a crucial redox mediator. The causality of success lies in the in situ generation of a transient, highly reactive sulfonyl iodide intermediate, which rapidly couples with the amine. This metal-free protocol operates under mild conditions, significantly reducing the environmental E-factor and eliminating toxic chlorinated byproducts[3][4].

Quantitative Benchmarking

The following table summarizes the experimental performance metrics for the synthesis of n-butyl-N-(2-methoxyethyl)sulfonamide across the three benchmarked methodologies.

Synthesis MethodologyReagents & CatalystSolvent SystemTemp (°C)TimeYield (%)E-Factor (Est.)
Classical Batch n-Butanesulfonyl chloride, PyridineDCM0 to 254-6 h72 - 78%> 25
Continuous Flow n-Butanesulfonyl chloride, NaHCO₃Et₂O / H₂O255 min92 - 95%~ 10
NH₄I-Mediated Sodium n-butanesulfinate, NH₄ICH₃CN8012 h85 - 88%< 5

Data synthesized from comparative sulfonamide synthesis benchmarking studies[1][3].

Reaction Pathways & Workflows

ReactionPathways SM1 n-Butanesulfonyl Chloride + 2-Methoxyethylamine Prod n-butyl-N-(2-methoxyethyl)sulfonamide SM1->Prod Classical Batch (DCM, Pyridine) Yield: ~75% SM1->Prod Continuous Flow (Et2O/H2O) Yield: ~95% SM2 Sodium n-Butanesulfinate + 2-Methoxyethylamine SM2->Prod Green NH4I-Mediated (CH3CN) Yield: ~88%

Reaction pathways and yield comparison for n-butyl-N-(2-methoxyethyl)sulfonamide synthesis.

FlowWorkflow A Syringe A: Sulfonyl Chloride in Et2O Mix T-Mixer (High Mass Transfer) A->Mix B Syringe B: Amine + NaHCO3 in H2O B->Mix React Residence Tubing (25°C, 5 min) Mix->React Collect In-line Extraction & Collection React->Collect

Continuous flow experimental workflow for high-efficiency sulfonamide synthesis.

Experimental Protocols

Protocol A: Classical Batch Synthesis Self-validating principle: The use of an ice bath prevents exothermic degradation, while sequential acidic washing validates the complete removal of the water-soluble pyridine hydrochloride salt[1].

  • Dissolve 2-methoxyethylamine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Add pyridine (1.5 equiv, 15 mmol) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add n-butanesulfonyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Quench the reaction with 1M HCl (20 mL) to neutralize and extract excess pyridine into the aqueous phase.

  • Extract the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography if necessary.

Protocol B: Continuous Flow Synthesis Self-validating principle: Biphasic flow ensures rapid neutralization of HCl by NaHCO₃ in the aqueous phase, protecting the product in the organic phase and validating the phase-separation efficiency during collection[1].

  • Prepare Solution A: n-butanesulfonyl chloride (0.5 M) in diethyl ether (Et₂O).

  • Prepare Solution B: 2-methoxyethylamine (0.5 M) and NaHCO₃ (1.0 M) in deionized water.

  • Load solutions into separate programmable syringe pumps.

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min) into a T-mixer to initiate the biphasic reaction.

  • Direct the mixed stream through a PTFE residence coil (volume calibrated to achieve a 5-minute residence time at 25 °C).

  • Collect the output in a separatory funnel. The biphasic nature allows for immediate in-line extraction. Isolate the Et₂O layer, dry over Na₂SO₄, and evaporate the solvent to yield high-purity sulfonamide.

Protocol C: NH₄I-Mediated Green Synthesis Self-validating principle: The absence of product at 25 °C validates the strict thermal requirement for the NH₄I-mediated generation of the active sulfonyl iodide species[3][4].

  • In a 25 mL Schlenk tube, combine sodium n-butanesulfinate (0.20 mmol), 2-methoxyethylamine (0.30 mmol), and NH₄I (0.20 mmol).

  • Add 2 mL of acetonitrile (CH₃CN) as the solvent.

  • Seal the tube and stir the mixture at 80 °C for 12 hours. (Note: The reaction is highly temperature-sensitive; room temperature yields only trace product).

  • Cool the mixture to room temperature and dilute with ethyl acetate (10 mL).

  • Wash the organic mixture with a saturated NaCl solution (brine) to remove unreacted salts and NH₄I residues.

  • Extract the aqueous layer with ethyl acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product.

References

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines Source: ChemistryOpen (NIH PubMed Central) URL:[Link]

  • Aromatic Sulfonamides Source: Journal of Synthetic Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

n-butyl-N-(2-methoxyethyl)sulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that managing bespoke or newly synthesized compounds like n-butyl-N-(2-methoxyethyl)sulfonamide presents unique logistical and safety challenges. When a legacy Safety Data S...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing bespoke or newly synthesized compounds like n-butyl-N-(2-methoxyethyl)sulfonamide presents unique logistical and safety challenges. When a legacy Safety Data Sheet (SDS) is unavailable or incomplete, we cannot rely on boilerplate instructions. Instead, we must build a predictive, self-validating disposal framework based on the molecule's structural liabilities.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and RCRA-compliant disposal of this compound, designed specifically for drug development professionals and laboratory managers who demand rigorous safety standards.

Part 1: Chemical Profiling & Risk Causality (The "Why")

Before executing any disposal protocol, we must understand the causality behind the compound's hazards. n-butyl-N-(2-methoxyethyl)sulfonamide contains three critical structural motifs that dictate our waste management strategy:

  • The Sulfonamide Core (-SO₂NH-): Sulfonamides are biologically active and environmentally persistent. If discharged into the water supply, they can act as endocrine disruptors or promote antimicrobial resistance in aquatic microbiomes. Causality: Because of this environmental toxicity, drain disposal (sewering) is strictly prohibited. Complete thermal destruction is required[1].

  • The 2-Methoxyethyl Moiety (Ether): Ethers inherently carry a risk of auto-oxidation, forming shock-sensitive peroxides upon prolonged exposure to oxygen and light. Causality: While 2-methoxyethyl is less prone to rapid peroxide formation than diisopropyl ether, aged liquid samples or evaporated residues must be analytically validated for peroxides prior to consolidation to prevent explosive reactions during transport.

  • The n-Butyl Chain (Alkyl): This group increases the compound's lipophilicity. Causality: The compound will readily partition into organic waste streams rather than aqueous ones, dictating our solvent compatibility choices.

Part 2: Operational Disposal Plan (The "How")

This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Phase 1: Point-of-Generation Segregation

Mixing incompatible waste streams drastically increases disposal costs and the risk of exothermic reactions.

  • Determine the Matrix: Separate pure solid waste (e.g., expired powder, contaminated weighing paper) from liquid waste (e.g., reaction mixtures, HPLC effluent).

  • Isolate Halogens: If the compound is dissolved in a solvent, segregate it into "Halogenated" (e.g., dichloromethane, chloroform) or "Non-Halogenated" (e.g., methanol, DMSO) waste. Halogenated solvents require specialized, higher-temperature incineration to prevent the formation of toxic dioxins.

  • Chemical Incompatibilities: Never mix this compound with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases, as the acidic sulfonamide proton can react exothermically.

Validation Checkpoint: Visually confirm that the target waste container does not contain oxidizing acids before adding the sulfonamide waste.

Phase 2: Peroxide Validation (For Liquid/Aged Samples)

Because of the ether moiety, any liquid stock or solution older than 6 months must be tested before disposal.

  • Submerge a KI-starch peroxide indicator strip into the waste solution for 1 second.

  • Read the concentration against the colorimetric scale after 15 seconds.

  • Cross-reference the results with the quantitative action limits in Table 1 .

Phase 3: Containerization & SAA Management

According to the [2], waste must be managed in a designated Satellite Accumulation Area (SAA).

  • Select the Vessel: Use high-density polyethylene (HDPE) or amber glass bottles. Amber glass is mandatory for ether-containing solutions to minimize UV-induced peroxide formation.

  • Seal the Vessel: Ensure the container is fitted with a leak-proof, PTFE-lined cap.

  • Labeling: Affix a compliant hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: n-butyl-N-(2-methoxyethyl)sulfonamide (no abbreviations).

Validation Checkpoint: Verify the container is closed. Under RCRA rules, a waste container must be completely sealed at all times unless actively receiving waste[2].

Phase 4: Final Disposition
  • Transfer the waste from the SAA to your facility's Central Accumulation Area (CAA) within your regulatory timeframe (see Table 2 ).

  • Partner with a licensed hazardous waste broker to manifest the waste for EPA-approved high-temperature incineration . This is the only acceptable method to ensure the complete thermal breakdown of the carbon-sulfur and carbon-nitrogen bonds[3].

Part 3: Quantitative Data & Regulatory Limits

Table 1: Peroxide Concentration Action Limits (Self-Validation Matrix)

Peroxide Level (ppm)Risk AssessmentRequired Action / Protocol
0 - 20 ppm Safe for standard handlingProceed with standard RCRA labeling and SAA storage.
20 - 100 ppm Elevated riskDo not concentrate. Treat with a reducing agent (e.g., sodium bisulfite) to neutralize peroxides before disposal.
> 100 ppm High risk / Shock sensitiveDo not move or open container. Evacuate the immediate area and contact EHS or a specialized hazardous materials team.

Table 2: EPA RCRA Accumulation Limits for Laboratory Waste [3]

Storage AreaMax Volume LimitTime LimitRegulatory Citation
Satellite Accumulation Area (SAA) 55 gallons (or 1 qt acute)None (until full), then 3 days to move40 CFR § 262.15
Central Accumulation Area (CAA) - LQG No volume limit90 days40 CFR § 262.17
Central Accumulation Area (CAA) - SQG 6,000 kg180 days40 CFR § 262.16

Part 4: Waste Segregation Workflow

G Start Waste Generation: n-butyl-N-(2-methoxyethyl) sulfonamide State Determine Physical State & Solvent Matrix Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Dry Liquid Liquid Waste (Solvent Mixtures) State->Liquid Dissolved Label Label as 'Hazardous Waste' RCRA Compliant Solid->Label Halogen Halogenated Solvent? Liquid->Halogen HaloYes Halogenated Waste Halogen->HaloYes Yes HaloNo Non-Halogenated Waste Halogen->HaloNo No HaloYes->Label HaloNo->Label Incineration Final Disposal: High-Temp Incineration Label->Incineration

Fig 1: Logical workflow for the segregation and RCRA-compliant disposal of sulfonamide waste.

Part 5: Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent respiratory sensitization or environmental contamination.

  • Evacuate & Ventilate: Clear personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Equip heavy nitrile gloves, chemical splash goggles, and an N95/P100 respirator (if the spill involves dry powder that may aerosolize).

  • Containment (Solid): Do not sweep dry powder. Cover the spill with damp absorbent pads to prevent dust generation, then carefully scoop into a hazardous waste bag.

  • Containment (Liquid): Surround and cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust, as the ether moiety may pose a flammability risk.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all wash water as hazardous waste.

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K).[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

Sources

Handling

Personal protective equipment for handling n-butyl-N-(2-methoxyethyl)sulfonamide

Advanced Chemical Safety & Operational Guide: Handling n-butyl-N-(2-methoxyethyl)sulfonamide Executive Summary & Chemical Profiling As drug development and synthetic methodologies advance, the handling of complex, multi-...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chemical Safety & Operational Guide: Handling n-butyl-N-(2-methoxyethyl)sulfonamide

Executive Summary & Chemical Profiling

As drug development and synthetic methodologies advance, the handling of complex, multi-functional organic intermediates like n-butyl-N-(2-methoxyethyl)sulfonamide requires precision safety protocols. This compound is an N,N-dialkylsulfonamide characterized by a lipophilic butyl chain and a coordinating 2-methoxyethyl ether moiety. This unique structural combination significantly alters its physicochemical behavior—enhancing its solubility in organic media and increasing its potential for dermal permeation compared to primary unsubstituted sulfonamides. This guide provides a self-validating, step-by-step operational matrix to ensure zero-exposure handling, maintaining both scientific integrity and personnel safety.

Toxicological Assessment & Mechanistic Causality

Understanding the "why" behind safety protocols is critical for laboratory compliance. The hazards associated with n-butyl-N-(2-methoxyethyl)sulfonamide are directly linked to its functional groups:

  • Systemic Toxicity (Sulfonamide Core): Sulfonamides and their derivatives are known to cause hypersensitivity reactions, extensive kidney damage, and the 1[1]. Furthermore, N,N-dialkylsulfonamides exhibit specific electrochemical and metabolic behaviors that can lead to the formation of2[2].

  • Dermal Permeation (Butyl & Ether Moieties): The lipophilic butyl group increases the molecule's partition coefficient (LogP), enhancing its ability to cross the lipid-rich stratum corneum. Simultaneously, the 2-methoxyethyl ether group acts as a hydrogen-bond acceptor, facilitating transport through biological membranes and degrading standard nitrile elastomers.

  • Respiratory Hazards: Inhalation of sulfonamide aerosols or vapors can cause3[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling ether-functionalized dialkylsulfonamides. The following matrix outlines the required barrier protections and the mechanistic causality behind each choice.

PPE CategoryRecommended Material/SpecificationCausality & Defense Mechanism
Gloves Viton® (Fluoroelastomer) or Butyl RubberStandard nitrile is highly permeable to ether-containing organics. Viton prevents the permeation of the lipophilic butyl and 2-methoxyethyl groups.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents conjunctival absorption of sulfonamide vapors or accidental splashes.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex)Mitigates static discharge risks and prevents the accumulation of chemical residues on standard cotton clothing.
Respiratory Fume Hood or PAPR with P3/Organic FilterCaptures volatile ether-derivatives and sulfonamide dust/aerosols. Operational 1[1].

Operational Workflow & Handling Protocols

To ensure a self-validating system of safety, all handling must follow strict procedural methodologies.

HandlingWorkflow Start Risk Assessment & Hazard ID PPE Don PPE: Viton Gloves, Lab Coat, Safety Goggles Start->PPE Vent Engineering Control: Fume Hood (>1 m/s) PPE->Vent Handle Chemical Handling: n-butyl-N-(2-methoxyethyl) sulfonamide Vent->Handle Spill Spill Detected? Handle->Spill Clean Containment: HEPA Vac / Absorbent Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose End Doff PPE & Decontaminate Dispose->End

Figure 1: Standard operating workflow for handling N,N-dialkylsulfonamides and spill response.

Protocol A: Safe Aliquoting and Transfer

  • Environmental Verification: Before opening the primary container, verify that the fume hood is operational with a face velocity of at least 1 m/s (200 feet/minute) to prevent aerosol escape.

  • PPE Validation: Inspect Viton gloves for micro-tears. Double-gloving (Viton over a thin nitrile inner glove) is recommended for enhanced tactile feedback and secondary protection.

  • Transfer Mechanics: Use positive-displacement pipettes for liquids or anti-static spatulas for solids to prevent aerosolization. Avoid creating static charges, as ether-containing compounds can exhibit localized flammability.

  • Immediate Decontamination: Post-transfer, wipe down all balances and surfaces with a 70% ethanol/water solution, followed by a dry wipe to remove any lipophilic residues. 4[4] after doffing gloves.

Spill Containment & Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Protocol B: Spill Response and Decontamination

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Do not enter confined spaces until the atmosphere has been checked and1[1].

  • Containment:

    • For Liquids: Surround and cover the spill with chemically inert absorbent pads or diatomaceous earth.

    • For Solids: Gently1[1]. Do not use dry sweeping techniques.

  • Collection: Use non-sparking tools to transfer the absorbed material into a rigid, sealable hazardous waste container. If vacuuming is necessary, use an 1[1].

  • Disposal: Label the container clearly as "Hazardous Waste: N,N-Dialkylsulfonamide / Ether Derivative." Dispose of contents and containers in accordance with local, state, and4[4].

References[4] Title: SAFETY DATA SHEET - Sulfanilamide. Source: Fisher Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCYpgoC3mi9nar8MZYNisJflgIKPiGTvoRDX5FWrxl_LTVzNLU3v6-JxnfYFrd2qoBIKC9x7JBDldim0UQXoZ4BU5K9UrVz1STZ6a4fvXz0B31P9yt3_p00lYOSjOYedNbv_tWF-1XxebFiJv8CwUiaVVtENt256M5qejQvLaGvRM4izKExEp6ue7dYIyhAbDhwlXaT2Offv4flA9H-r5RYk8CnlkxH6-rLMJEIL-1LCQ_pT89S7g5JOZGjlqXrQ==[2] Title: Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Source: MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG65NTYOwa1gVRFBFf11jVP7iKkeCvstvcEtirD2_DFwbo_asSnSzo1tgY8VqZMvDrlfFxLbWKkHFYPsI5gvLzhB8fTmALGsyAwD81azXDyJgebWXz9xtv0NgXniNgR7GpfSZk-[3] Title: 4-Acetamidobenzenesulfonamide - Safety Data Sheet. Source: Cayman Chemical. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLGNtVYj0VH5yLCPOy7Cyx6YUPE71HEaf1nITfhVRL3Wr-XOhj9RsAewRPS5TuGE0-Cp4yub2XBot-pkhZqSbLGfn9JPdvMPYyvCV0K8h1mOfWly2Sf4W_vXC6_7uik-I10QU2GYNL1s=[1] Title: Sulfamethazine - Safety Data Sheet. Source: Santa Cruz Biotechnology. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjBXCeYtBtjEcY0WQwIRDH-OAZzTxYg4-WEkABSXEXyZ_L4z9vbXPf-hfHssAK5EPDfPJkON10ILI83o1RXqY66UcHHao-V_aiQ04eS6HX5GWAFArKmhG-XTkHjqxjVhXHdti4

Sources

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